CMI977
Description
Properties
IUPAC Name |
1-[4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-ynyl]-1-hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c17-12-4-6-13(7-5-12)22-11-15-9-8-14(23-15)3-1-2-10-19(21)16(18)20/h4-7,14-15,21H,2,8-11H2,(H2,18,20)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANONWCPCKIWEC-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COC2=CC=C(C=C2)F)C#CCCN(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]1COC2=CC=C(C=C2)F)C#CCCN(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175212-04-1 | |
| Record name | MLN-977 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175212041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN-977 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MLN-977 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNR0T3Q498 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CMI-977
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMI-977, also known as LDP-977 or MLN-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Developed as a potential therapeutic agent for asthma and other inflammatory diseases, CMI-977's mechanism of action centers on the direct suppression of leukotriene production, thereby mitigating the inflammatory cascade that contributes to the pathophysiology of these conditions. This guide provides a comprehensive overview of the core mechanism of action of CMI-977, including its biochemical target, downstream effects, and the experimental methodologies used to characterize its activity.
Introduction
Leukotrienes are a family of pro-inflammatory lipid mediators derived from arachidonic acid. The 5-lipoxygenase (5-LO) pathway is responsible for their synthesis and plays a pivotal role in the inflammatory response, particularly in allergic diseases such as asthma. Key products of this pathway, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of bronchoconstriction, mucus secretion, and immune cell recruitment.
CMI-977 emerged as a promising therapeutic candidate due to its targeted inhibition of 5-LO. As an N-hydroxyurea derivative, its chemical structure was optimized for potent and sustained activity. Although the clinical development of CMI-977 was discontinued, its profile as a selective 5-LO inhibitor provides a valuable case study for researchers in the field of inflammation and drug development.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
The primary mechanism of action of CMI-977 is the direct inhibition of the 5-lipoxygenase enzyme. 5-LO is the initial and rate-limiting enzyme in the leukotriene biosynthetic pathway. It catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to LTA4, the precursor for all other leukotrienes.
By binding to and inhibiting 5-LO, CMI-977 effectively blocks the entire downstream cascade of leukotriene synthesis. This leads to a significant reduction in the levels of both LTB4 and the cysteinyl leukotrienes.
Biochemical Potency
Table 1: Comparative Potency of 5-Lipoxygenase Inhibitors
| Compound | Target | Assay System | Relative Potency |
| CMI-977 | 5-Lipoxygenase | Human Whole Blood | 5-10x more potent than Zileuton |
| Zileuton | 5-Lipoxygenase | Various | Reference |
Signaling Pathway
The inhibitory action of CMI-977 on 5-lipoxygenase interrupts a critical inflammatory signaling pathway. The following diagram illustrates the 5-lipoxygenase pathway and the point of intervention by CMI-977.
Experimental Protocols
The primary assay used to characterize the activity of CMI-977 is the inhibition of leukotriene B4 (LTB4) production in calcium ionophore-stimulated human whole blood. This ex vivo assay provides a physiologically relevant system to assess the potency of 5-LO inhibitors.
Inhibition of LTB4 Production in Calcium Ionophore-Stimulated Human Whole Blood
Objective: To determine the in vitro potency of CMI-977 in inhibiting 5-lipoxygenase activity in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Calcium Ionophore A23187 (e.g., from Streptomyces chartreusensis).
-
CMI-977 (or other test compounds) dissolved in a suitable vehicle (e.g., DMSO).
-
Phosphate Buffered Saline (PBS).
-
Methanol (for quenching the reaction).
-
Internal standard for LTB4 quantification (e.g., deuterated LTB4).
-
Solid-phase extraction (SPE) columns.
-
Enzyme immunoassay (EIA) or LC-MS/MS system for LTB4 quantification.
Procedure:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing heparin as an anticoagulant.
-
Compound Incubation: Aliquot the whole blood into microcentrifuge tubes. Add varying concentrations of CMI-977 (or vehicle control) to the blood and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a solution of Calcium Ionophore A23187 to a final concentration of 10-50 µM. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Quenching: Stop the reaction by adding ice-cold methanol.
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet cellular debris.
-
Collect the supernatant.
-
Perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes.
-
-
LTB4 Quantification: Analyze the purified samples using a validated LTB4 enzyme immunoassay (EIA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of CMI-977 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Preclinical and Clinical Data Summary
Due to the discontinuation of its clinical development, publicly available data from preclinical and clinical studies on CMI-977 is limited. The primary focus of its development was for the treatment of asthma.
Table 2: Summary of Preclinical and Clinical Investigations of CMI-977
| Study Type | Model/Population | Key Findings |
| Preclinical | In vitro human whole blood | Potent inhibition of LTB4 synthesis |
| Preclinical | Animal models of asthma | Data not publicly available |
| Clinical | Asthma patients | Investigated, but development discontinued |
Conclusion
CMI-977 is a potent inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Its mechanism of action involves the direct suppression of LTB4 and cysteinyl leukotriene production. The primary method for evaluating its activity is the inhibition of LTB4 synthesis in calcium ionophore-stimulated human whole blood. While its clinical development was halted, the study of CMI-977 has contributed to the understanding of the role of the 5-lipoxygenase pathway in inflammatory diseases and continues to be a relevant case study for the development of targeted anti-inflammatory therapies. Further research into the specific binding interactions and the reasons for its discontinuation could provide valuable insights for future drug discovery efforts in this area.
CMI-977: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMI-977, also known as LDP-977 and MLN-977, is a potent, orally active inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. CMI-977 demonstrated significant promise in preclinical studies, exhibiting greater potency than the established 5-LO inhibitor, zileuton. This technical guide provides a comprehensive overview of CMI-977, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathway it targets. Despite its promising preclinical profile, the development of CMI-977 was discontinued due to safety concerns, specifically elevated liver enzymes, a challenge encountered with other 5-LO inhibitors. This document serves as a detailed resource for researchers in the field of inflammation and drug development.
Introduction
The 5-lipoxygenase (5-LO) pathway plays a crucial role in the inflammatory response through the production of leukotrienes from arachidonic acid.[1][2] Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and leukotriene B₄ (LTB₄), are potent mediators of inflammation, contributing to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells.[2] Consequently, the inhibition of 5-LO has been a key therapeutic target for the treatment of inflammatory conditions such as asthma.[3]
CMI-977 emerged as a promising second-generation 5-LO inhibitor with high potency.[3] It is a single enantiomer with an all-trans (2S,5S) configuration, which was identified as the most biologically active isomer.[4] Preclinical studies indicated that CMI-977 was 5 to 10 times more potent than zileuton, the first orally active 5-LO inhibitor approved for the treatment of asthma.[4] This guide will delve into the technical details of CMI-977, providing a valuable resource for understanding its pharmacological profile and the methodologies used for its evaluation.
Mechanism of Action
CMI-977 exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme. 5-LO catalyzes the first two steps in the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, CMI-977 effectively blocks the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory effects. The N-hydroxyurea moiety present in the structure of CMI-977 is understood to be crucial for its inhibitory activity, likely through chelation of the non-heme iron atom within the active site of the 5-LO enzyme, a mechanism common to many 5-LO inhibitors.
The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention by CMI-977.
Figure 1: 5-Lipoxygenase Signaling Pathway and CMI-977's Point of Inhibition.
Quantitative Efficacy Data
| Compound | Potency Comparison | Reference |
| CMI-977 | 5-10 times more potent than Zileuton | [4] |
| Zileuton | Reference 5-LO Inhibitor | [4] |
Table 1: Comparative Potency of CMI-977
Experimental Protocols
The primary assay used to characterize the inhibitory activity of CMI-977 was the inhibition of leukotriene B₄ (LTB₄) production in calcium ionophore-stimulated human whole blood.[4] The following is a detailed, representative protocol for such an assay, based on established methodologies.
Inhibition of LTB₄ Production in Calcium Ionophore-Stimulated Human Whole Blood
Objective: To determine the in vitro potency of CMI-977 in inhibiting 5-lipoxygenase activity by measuring the production of its downstream product, LTB₄, in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
CMI-977 stock solution (e.g., in DMSO).
-
Calcium Ionophore A23187 (from Streptomyces chartreusensis).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Methanol (for reaction termination).
-
LTB₄ ELISA kit or LC-MS/MS system for quantification.
-
Zileuton (as a reference compound).
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of CMI-977 and Zileuton in DMSO or another appropriate solvent. The final solvent concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid affecting cellular activity.
-
Prepare a stock solution of Calcium Ionophore A23187 in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
Dispense aliquots of heparinized human whole blood into microcentrifuge tubes.
-
Add the test compounds (CMI-977 or Zileuton at various concentrations) or vehicle control to the blood samples.
-
Pre-incubate the samples for a specified time (e.g., 15-30 minutes) at 37°C to allow for compound distribution and target engagement.
-
Initiate leukotriene synthesis by adding a pre-determined optimal concentration of Calcium Ionophore A23187 to each tube.
-
Incubate the samples for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold methanol.
-
Centrifuge the samples to pellet cellular debris.
-
Collect the supernatant for LTB₄ analysis.
-
-
Quantification of LTB₄:
-
Analyze the LTB₄ concentration in the supernatant using a validated LTB₄ ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB₄ production for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram outlines the workflow for this experimental protocol.
Figure 2: Experimental workflow for the LTB₄ inhibition assay.
Development Status and Conclusion
CMI-977, also developed under the designations LDP-977 and MLN-977, was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3] Despite its high potency as a 5-LO inhibitor, the clinical development of CMI-977 was halted. The primary reason for discontinuation was the observation of elevated liver enzymes in clinical trial participants, a safety concern that has been associated with other 5-lipoxygenase inhibitors.[3]
References
- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity of CMI-977: A Technical Guide to the Biological Activity of its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMI-977, also known as LDP-977 or MLN-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. The therapeutic potential of CMI-977 lies in its ability to suppress the production of these inflammatory molecules.[1] CMI-977 is a complex molecule possessing two chiral centers, giving rise to four possible stereoisomers. It is well-established that the biological activity of chiral drugs can be highly dependent on their stereochemistry. This technical guide provides an in-depth analysis of the biological activity of CMI-977 isomers, focusing on their differential inhibitory effects on the 5-lipoxygenase pathway.
The Critical Role of Stereochemistry in CMI-977's Bioactivity
CMI-977 has a tetrahydrofuran ring with substitutions at the 2 and 5 positions, leading to the possibility of both cis and trans diastereomers, each of which can exist as a pair of enantiomers. Extensive research has demonstrated that the biological activity of CMI-977 is highly stereospecific. The most potent isomer has been identified as the (2S,5S)-trans enantiomer.[2] This particular isomer was selected for further development due to its superior inhibitory activity compared to the other three stereoisomers ((2R,5R)-trans, (2S,5R)-cis, and (2R,5S)-cis).[2]
Quantitative Analysis of CMI-977 Isomer Activity
As stated, a comprehensive table with specific IC50 values for all four isomers is not available in the reviewed literature. The primary accessible research indicates that the (2S,5S)-trans isomer was the most active, leading to its selection for further development.
| Isomer Configuration | Relative Potency | IC50 (Leukotriene B4 Inhibition) |
| (2S,5S)-trans | Most Potent | Data not explicitly stated for all isomers, but this isomer was identified as having the best inhibitory activity.[2] |
| (2R,5R)-trans | Less Potent | Not specified in available literature. |
| (2S,5R)-cis | Less Potent | Not specified in available literature. |
| (2R,5S)-cis | Less Potent | Not specified in available literature. |
The 5-Lipoxygenase Signaling Pathway and Point of Inhibition
CMI-977 exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, which is a key player in the arachidonic acid cascade. This pathway leads to the production of leukotrienes, which are potent mediators of inflammation.
Experimental Protocol: Inhibition of Leukotriene B4 Production in Calcium Ionophore-Stimulated Human Whole Blood
The primary assay used to determine the differential activity of CMI-977 isomers is the inhibition of leukotriene B4 (LTB4) production in human whole blood stimulated with a calcium ionophore, such as A23187.[2] This ex vivo assay provides a physiologically relevant environment for assessing the potency of 5-LOX inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of CMI-977 isomers on LTB4 production in stimulated human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparin-containing tubes.
-
CMI-977 isomers (dissolved in a suitable solvent, e.g., DMSO).
-
Calcium Ionophore A23187 (stock solution in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Methanol (for quenching the reaction).
-
Internal standard (e.g., Prostaglandin B2).
-
Solid-phase extraction (SPE) columns.
-
Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for LTB4 quantification, or LC-MS/MS system.
-
Centrifuge.
-
Incubator or water bath at 37°C.
Procedure:
-
Blood Collection: Collect fresh human blood into heparinized tubes.
-
Pre-incubation with Inhibitor: Aliquot whole blood into microcentrifuge tubes. Add varying concentrations of the CMI-977 isomers or vehicle control (DMSO) to the blood samples. Gently mix and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding the calcium ionophore A23187 to a final concentration of 10-50 µM.
-
Incubation: Incubate the samples for a defined period (e.g., 10-30 minutes) at 37°C with gentle agitation.
-
Reaction Termination: Stop the reaction by adding ice-cold methanol.
-
Sample Preparation:
-
Centrifuge the samples to pellet cellular debris.
-
Collect the supernatant.
-
Add an internal standard to the supernatant for quantification normalization.
-
Perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes.
-
Elute the LTB4 from the SPE column and evaporate the solvent.
-
-
Quantification of LTB4:
-
Reconstitute the dried extract in the appropriate assay buffer.
-
Quantify the amount of LTB4 using a validated method such as EIA, RIA, or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of the CMI-977 isomer compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The biological activity of CMI-977 is intrinsically linked to its stereochemistry, with the (2S,5S)-trans isomer demonstrating the most potent inhibition of 5-lipoxygenase. This stereospecificity underscores the importance of chiral considerations in drug design and development. The experimental protocol outlined provides a robust framework for the evaluation of 5-LOX inhibitors in a physiologically relevant context. Further research to elucidate the precise IC50 values of all four isomers would provide a more complete quantitative picture of the structure-activity relationship for this promising class of anti-inflammatory agents.
References
CMI-977: A Potent Inhibitor of 5-Lipoxygenase
An In-depth Technical Guide on its Interaction with the Core Target Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMI-977, also known as LDP-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, most notably asthma. This technical guide provides a comprehensive overview of the interaction between CMI-977 and its target protein, 5-LOX. It includes a summary of its inhibitory potency, a detailed hypothetical experimental protocol for assessing its activity, and a visualization of the leukotriene biosynthesis pathway that it modulates.
Target Protein Interaction and Quantitative Data
The primary molecular target of CMI-977 is 5-lipoxygenase (5-LOX)[][2]. By inhibiting this enzyme, CMI-977 effectively blocks the production of leukotrienes, which are key mediators of the inflammatory response[3]. CMI-977 has been reported to be a potent inhibitor of 5-LOX, demonstrating significantly higher potency than other known inhibitors such as Zileuton[3].
| Compound | Target Protein | Inhibitory Potency | Reference |
| CMI-977 | 5-Lipoxygenase (5-LOX) | 5-10 times more potent than Zileuton | [3] |
| Zileuton | 5-Lipoxygenase (5-LOX) | IC50: ~1 µM (in human whole blood) |
Table 1: Comparative Potency of 5-Lipoxygenase Inhibitors
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
The following is a detailed protocol for a fluorometric-based in vitro assay to determine the inhibitory activity of CMI-977 on 5-lipoxygenase. This protocol is based on commercially available 5-lipoxygenase inhibitor screening kits and established methodologies[4].
2.1. Materials and Reagents
-
Human recombinant 5-lipoxygenase (5-LOX) enzyme
-
5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2 and 1 mM ATP)
-
Arachidonic Acid (Substrate)
-
Fluorescent Probe (e.g., a probe that fluoresces upon oxidation by lipoxygenase products)
-
CMI-977 (Test Compound)
-
Zileuton (Positive Control)
-
DMSO (Solvent)
-
96-well black microplate
-
Fluorometric microplate reader
2.2. Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of CMI-977 in DMSO. Serially dilute the stock solution with 5-LOX Assay Buffer to obtain a range of test concentrations.
-
Prepare a stock solution of Zileuton in DMSO for use as a positive control.
-
Prepare a working solution of human recombinant 5-LOX enzyme in 5-LOX Assay Buffer.
-
Prepare a working solution of Arachidonic Acid in a suitable solvent (e.g., ethanol) and then dilute in 5-LOX Assay Buffer.
-
Prepare a working solution of the fluorescent probe in 5-LOX Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following in order:
-
50 µL of 5-LOX Assay Buffer (for blank wells).
-
50 µL of the various dilutions of CMI-977 or Zileuton. For the vehicle control wells, add the same volume of assay buffer with DMSO.
-
25 µL of the 5-LOX enzyme working solution.
-
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Following incubation, add 25 µL of the fluorescent probe working solution to all wells.
-
Initiate the reaction by adding 25 µL of the Arachidonic Acid working solution to all wells except the blank.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength pair for the chosen fluorescent probe.
-
Take kinetic readings every minute for a total of 15-20 minutes.
-
2.3. Data Analysis
-
Subtract the fluorescence reading of the blank from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of CMI-977, Zileuton, and the vehicle control.
-
Calculate the percentage of inhibition for each concentration of CMI-977 using the following formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100
-
Plot the percentage of inhibition against the logarithm of the CMI-977 concentration.
-
Determine the IC50 value of CMI-977 by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
CMI-977 exerts its therapeutic effect by inhibiting the 5-lipoxygenase pathway, which is a critical branch of the arachidonic acid cascade leading to the production of leukotrienes.
Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of CMI-977 on 5-Lipoxygenase.
Caption: A generalized workflow for determining the in vitro inhibitory activity of CMI-977.
Conclusion
CMI-977 is a highly potent inhibitor of 5-lipoxygenase, a critical enzyme in the inflammatory leukotriene pathway. Its mechanism of action involves the direct inhibition of 5-LOX, thereby preventing the synthesis of pro-inflammatory leukotrienes. The provided experimental protocol offers a robust framework for quantifying the inhibitory potency of CMI-977 and similar compounds. The visualization of the signaling pathway and experimental workflow serves to clarify the context of CMI-977's activity and the methodology for its evaluation. Further research to precisely determine the binding kinetics and structural interactions between CMI-977 and 5-LOX would be invaluable for the development of next-generation anti-inflammatory therapeutics.
References
The Role of CMI-977 in the Arachidonic Acid Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMI-977, also known as LDP-977, is a potent, orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the arachidonic acid cascade responsible for the biosynthesis of leukotrienes. Developed as a potential therapeutic agent for chronic asthma, CMI-977 demonstrated significant promise in preclinical studies due to its ability to suppress leukotriene production, which plays a central role in the pathophysiology of inflammatory diseases. This technical guide provides a comprehensive overview of CMI-977, focusing on its mechanism of action within the arachidonic acid cascade, its inhibitory potency, and the experimental methodologies used to characterize its activity. While CMI-977 showed early promise and entered Phase I clinical trials, it is no longer an active clinical candidate. This document serves as a detailed resource for researchers and professionals in drug development interested in the pharmacology of 5-LO inhibitors and the therapeutic potential of targeting the leukotriene pathway.
Introduction: The Arachidonic Acid Cascade and the Role of 5-Lipoxygenase
The arachidonic acid (AA) cascade is a complex metabolic pathway that produces a diverse array of biologically active lipid mediators, collectively known as eicosanoids. These molecules are integral to a wide range of physiological and pathological processes, most notably inflammation. The cascade is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Once liberated, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.
The 5-lipoxygenase (5-LO) pathway is of particular importance in inflammatory and allergic conditions. 5-LO, in conjunction with its activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to a family of potent pro-inflammatory mediators called leukotrienes. This includes the chemotactic agent Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability. Given their significant role in the pathophysiology of asthma and other inflammatory diseases, the inhibition of 5-LO has been a key strategy in the development of novel anti-inflammatory drugs.
CMI-977 emerged as a promising candidate in this class of therapeutic agents. As an N-hydroxyurea derivative, its mechanism of action is centered on the potent and selective inhibition of the 5-LO enzyme.
CMI-977: A Potent 5-Lipoxygenase Inhibitor
CMI-977 is a highly potent inhibitor of 5-lipoxygenase, demonstrating significantly greater potency than other well-known 5-LO inhibitors such as Zileuton. Preclinical research has quantified its inhibitory activity in various assay systems, highlighting its potential as a therapeutic agent for inflammatory diseases, particularly asthma.
In Vitro Potency
The inhibitory potency of CMI-977 has been determined in both cell-free and cellular assay systems. A key study reported a potent inhibitory concentration (IC50) value in a human whole blood assay, a clinically relevant ex vivo model that assesses the ability of a compound to inhibit 5-LO activity in a complex biological matrix.
| Assay Type | Inhibitor | IC50 Value | Reference |
| Human Whole Blood Assay | CMI-977 | 120 nM | [1] |
Notably, CMI-977 has been reported to be 5 to 10 times more potent than Zileuton in suppressing 5-LOX activity in human whole blood.[2]
Preclinical Efficacy
In addition to its in vitro potency, preclinical studies in animal models of asthma have demonstrated the efficacy of CMI-977 in reducing inflammation. These studies have shown that CMI-977's anti-inflammatory effects are comparable to those of steroid treatments, which are a cornerstone of asthma therapy.[3] Furthermore, CMI-977 has been shown to inhibit anti-IgE-induced contractions of airway tissue, a key feature of the asthmatic response.[2][4][5]
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
CMI-977 exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme, thereby blocking the downstream synthesis of all leukotrienes. This targeted approach prevents the production of both LTB4 and the cysteinyl leukotrienes, leading to a reduction in the key pathological features of asthma, including bronchoconstriction, airway edema, and inflammatory cell infiltration.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the point of intervention for CMI-977.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize CMI-977 is essential for researchers in the field. The following sections outline the general protocols for key assays used to determine the potency and efficacy of 5-LO inhibitors like CMI-977.
Human Whole Blood Assay for 5-Lipoxygenase Inhibition
This ex vivo assay is a robust method for evaluating the inhibitory activity of a compound in a physiologically relevant environment.
Objective: To determine the IC50 value of CMI-977 for the inhibition of 5-LO-mediated leukotriene production in human whole blood.
Protocol Outline:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of CMI-977 or vehicle control for a specified period at 37°C.
-
Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187) to the blood samples and incubating for a further period at 37°C.
-
Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma. The plasma is then collected and stored at -80°C until analysis.
-
Leukotriene Quantification: The concentration of a specific 5-LO product, typically LTB4, in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage inhibition of LTB4 production is calculated for each concentration of CMI-977 relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined by non-linear regression analysis of the concentration-response curve.
Anti-IgE-Induced Airway Tissue Contraction Assay
This in vitro assay assesses the functional consequences of 5-LO inhibition on airway smooth muscle contraction, a key feature of asthma.
Objective: To evaluate the ability of CMI-977 to inhibit airway smooth muscle contraction induced by an allergic stimulus.
Protocol Outline:
-
Tissue Preparation: Human or animal (e.g., guinea pig) tracheal or bronchial tissue is obtained and dissected into rings or strips.
-
Tissue Mounting: The tissue preparations are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissues are connected to force transducers to measure isometric tension.
-
Equilibration and Sensitization: The tissues are allowed to equilibrate under a resting tension. For passive sensitization, the tissues are incubated with a solution containing IgE antibodies.
-
Compound Incubation: The sensitized tissues are pre-incubated with various concentrations of CMI-977 or vehicle control.
-
Challenge: The tissues are challenged with an anti-IgE antibody to induce cross-linking of IgE receptors on mast cells within the tissue, leading to the release of leukotrienes and subsequent smooth muscle contraction.
-
Measurement of Contraction: The contractile response is recorded and quantified.
-
Data Analysis: The inhibitory effect of CMI-977 on the anti-IgE-induced contraction is calculated, and a concentration-response curve is generated to determine the IC50 value.
Clinical Development and Future Perspectives
CMI-977 entered Phase I clinical trials to assess its safety and tolerability in healthy human volunteers.[3] Despite its promising preclinical profile as a potent 5-LO inhibitor with efficacy comparable to steroids in animal models, CMI-977 is no longer being pursued as a clinical candidate for the treatment of asthma.[2] The reasons for its discontinuation are not publicly available in the reviewed literature.
The story of CMI-977 underscores both the potential and the challenges of developing targeted anti-inflammatory therapies. While the 5-lipoxygenase pathway remains a valid and important target for the treatment of asthma and other inflammatory diseases, the successful translation of potent inhibitors from preclinical to clinical use requires overcoming hurdles related to pharmacokinetics, pharmacodynamics, safety, and clinical efficacy in patient populations.
The detailed understanding of the pharmacology and experimental evaluation of compounds like CMI-977 remains highly valuable for the scientific community. This knowledge can inform the design and development of next-generation 5-LO inhibitors with improved therapeutic profiles, ultimately contributing to the advancement of treatments for inflammatory diseases.
References
Preclinical Data on CMI-977: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMI-977, also identified as LDP-977, is a potent, orally active inhibitor of 5-lipoxygenase (5-LOX).[1] Developed as a potential therapeutic agent for chronic asthma, CMI-977 is an N-hydroxyurea derivative that demonstrated significantly higher potency than the established 5-LOX inhibitor, zileuton.[1] Preclinical investigations focused on the (2S,5S) single enantiomer, which was identified as the most biologically active isomer.[1] Despite its promising early-stage profile, CMI-977 is no longer under clinical development.[1] This guide provides a comprehensive overview of the available preclinical data on CMI-977, with a focus on its mechanism of action, in vitro potency, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
CMI-977 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation.[1] Leukotrienes are significantly implicated in the pathophysiology of asthma, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammation.
The leukotriene synthesis pathway, which is the target of CMI-977, is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized into either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting 5-LOX, CMI-977 effectively blocks the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.
Signaling Pathway of Leukotriene Synthesis and Inhibition by CMI-977
Caption: CMI-977 inhibits the 5-LOX enzyme, blocking leukotriene production.
Preclinical Data
While specific quantitative data from preclinical studies of CMI-977 are not widely available in the public domain, key qualitative and comparative findings have been reported.
In Vitro Potency
The primary assay used to determine the biological activity of CMI-977 and its isomers was the inhibition of leukotriene B4 (LTB4) production in human whole blood stimulated with a calcium ionophore. This ex vivo model provides a physiologically relevant system for assessing the potency of 5-LOX inhibitors.
| Compound | Potency Relative to Zileuton | Assay System |
| CMI-977 ((2S,5S) isomer) | 5-10 times more potent | Inhibition of LTB4 production in calcium ionophore-stimulated human whole blood |
Note: Specific IC50 values for CMI-977 are not publicly available. The potency is described in relative terms to zileuton based on available literature.[1]
In Vivo Studies
CMI-977 was reported to be orally active and to suppress 5-LOX activity in the blood.[1] It also showed efficacy in inhibiting anti-IgE-induced contractions of airway tissue, a key process in the allergic asthma cascade.[1] However, detailed in vivo data from animal models of asthma, such as dose-response relationships for the inhibition of bronchoconstriction or airway inflammation, are not available in published literature.
Experimental Protocols
Inhibition of LTB4 Production in Human Whole Blood
This ex vivo assay is a standard method for evaluating the potency of 5-LOX inhibitors in a biologically relevant matrix.
Objective: To determine the concentration-dependent inhibition of LTB4 synthesis by CMI-977 in human whole blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of CMI-977 or a vehicle control for a specified period.
-
Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187), which activates 5-LOX.
-
Termination and Sample Processing: The reaction is stopped after a defined incubation time, and plasma is separated for analysis.
-
LTB4 Quantification: The concentration of LTB4 in the plasma samples is measured using a validated analytical method, typically an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of LTB4 production is calculated for each concentration of CMI-977 relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce LTB4 production by 50%) is then determined from the concentration-response curve.
Experimental Workflow: In Vitro LTB4 Inhibition Assay
Caption: Workflow for determining the in vitro potency of CMI-977.
Summary and Conclusion
CMI-977 is a potent, orally active 5-lipoxygenase inhibitor that demonstrated significant promise in early preclinical development for the treatment of asthma. Its mechanism of action is the direct inhibition of 5-LOX, leading to a reduction in the synthesis of pro-inflammatory leukotrienes. The (2S,5S) enantiomer was identified as the most active isomer in an ex vivo human whole blood assay that measured the inhibition of LTB4 production. While CMI-977 was reported to be 5-10 times more potent than zileuton, specific quantitative preclinical data, both in vitro and in vivo, are not extensively available in the public domain. The information presented in this guide summarizes the core preclinical knowledge of CMI-977 based on the available scientific literature.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of CMI-977
Audience: Researchers, scientists, and drug development professionals.
Introduction: CMI-977, also known as LDP-977, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2] It specifically targets the production of leukotrienes, which are key inflammatory mediators in the pathophysiology of asthma.[3] CMI-977 is a single enantiomer with an all-trans (2S,5S) configuration, which has been identified as the most biologically active isomer.[1][3] Developed for the prophylactic treatment of chronic asthma, this compound has demonstrated excellent oral bioavailability and a promising safety profile.[3][4] These notes provide detailed protocols for the chemical synthesis of CMI-977 for research purposes, summarize key quantitative data, and illustrate its mechanism of action.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical properties of the synthesized CMI-977 ((2S,5S)-trans-5-(4-Fluorophenoxymethyl)-2-(1-N-hydroxyureidyl-3-butyn-4-yl)tetrahydrofuran) is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [1] |
| Molecular Weight | 322.33 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 113-114 °C (recrystallized from ethyl acetate/hexanes) | [1] |
| Optical Rotation [α]²⁵D | -47.8° (c = 0.3, CD₃OD) | [1] |
| TLC Rf | 0.48 (ethyl acetate/methanol, 9:1) | [1] |
| IR (KBr, cm-1) | 3438, 3193, 2914, 1626, 1508 | [1] |
| 1H NMR (400 MHz, CDCl3) | δ 1.84 (m, 1H), 2.01 (m, 1H), 2.22 (m, 2H), 2.55 (t, 2H), 3.75 (t, 2H), 3.94 (m, 2H), 4.48 (m, 1H), 4.74 (t, 2H), 5.25 (br s, 2H), 6.86 (m, 2H), 6.98 (m, 2H) | [1] |
| Mass Spec (CI) | m/z 323 (M⁺ + 1, 7.4%), 280 (100%), 264 (55.5%) | [1] |
| Elemental Analysis | Calculated: C, 59.62%; H, 5.94%; N, 8.69%. Observed: C, 59.50%; H, 6.01%; N, 8.69% | [1] |
| Partition Coefficients | Chloroform/water = 34.7:1.0; Ethyl acetate/water = 98.7:1.3 | [1] |
Mechanism of Action: 5-Lipoxygenase Inhibition
CMI-977 exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a critical component in the biosynthesis of leukotrienes from arachidonic acid.[3] Leukotrienes, including LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), are potent mediators of inflammation and bronchoconstriction in the airways, contributing directly to the symptoms of asthma.[3] By blocking 5-LO, CMI-977 effectively halts the production of these pro-inflammatory molecules.
Experimental Protocols for CMI-977 Synthesis
Two distinct and effective synthetic routes for CMI-977 are detailed below. The first is a large-scale synthesis suitable for producing significant quantities for preclinical evaluation, starting from (S)-(+)-hydroxymethyl-γ-butyrolactone.[1][3] The second is a more concise, stereoselective total synthesis featuring a Mukaiyama oxidative cyclization.[5]
Protocol 1: Large-Scale Synthesis from a Chiral Synthon
This synthesis was developed to produce CMI-977 on a multi-kilogram scale.[1][3] The workflow begins with a commercially available chiral lactone, which is converted through several key intermediates to the final active pharmaceutical ingredient.
Step-by-Step Methodology:
-
Synthesis of (5S)-5-(4-Fluorophenoxymethyl)-γ-butyrolactone (5): To a solution of (S)-(+)-hydroxymethyl-γ-butyrolactone (1000 g, 8.62 mol), 4-fluorophenol (1013 g, 9.05 mol), and triphenylphosphine (2371 g, 9.05 mol) in dry tetrahydrofuran (10 L), diisopropylazodicarboxylate (1776 g, 9.05 mol) is added dropwise at room temperature. The mixture is heated to reflux for 5 hours. The solvent is removed in vacuo, and the resulting solid residue is triturated with 20% ethyl acetate in hexanes to yield the product.[1][3]
-
Synthesis of the Lactol Intermediate (6): The lactone (5) is reduced using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent such as toluene or dichloromethane at low temperature (-78 °C) to yield the corresponding lactol.
-
Synthesis of the Tetrahydrofuran Intermediate (9): The lactol (6) is reacted with trimethylsilyl bromide in dichloromethane at -78 °C. In a separate flask, 1-tert-butyldimethylsiloxy-3-butyne (8) is treated with n-butyllithium in THF at -78 °C. The two reaction mixtures are combined to perform the alkynylation, yielding the disubstituted tetrahydrofuran derivative (9) after workup.[3]
-
Synthesis of the Terminal Alkyne Alcohol (10): The silyl protecting group on intermediate (9) is removed using tetrabutylammonium fluoride (TBAF). The resulting anion is then reacted with ethylene oxide to extend the side chain and introduce a terminal hydroxyl group, affording alcohol (10).
-
Synthesis of the Protected Intermediate (12): A Mitsunobu reaction is performed between alcohol (10) and N,O-Bis-(phenoxycarbonyl)hydroxylamine (11) to install the protected hydroxyurea moiety.[1]
-
Final Synthesis of CMI-977 (13): The protected intermediate (12) (880 g, 1.69 mol) is dissolved in methanol (3.6 L), and ammonium hydroxide solution (9 L) is added at room temperature. The mixture is stirred for 6 hours. After extraction with dichloromethane and washing, the aqueous phase is acidified to pH 7-8. The resulting solid is filtered, washed, and recrystallized from ethyl acetate/hexanes to yield CMI-977 as a white crystalline solid.[1]
Protocol 2: Concise Stereoselective Synthesis
This alternative route involves a highly diastereoselective Mukaiyama oxidative cyclization to construct the key trans-tetrahydrofuran ring and is more concise than the first protocol.[4][5]
Step-by-Step Methodology:
-
Synthesis and Resolution of Epoxide (S)-5: p-Fluorophenol (16) is reacted with rac-epichlorohydrin (17) in the presence of KOH to yield rac-5.[5] The racemic epoxide is then resolved via hydrolytic kinetic resolution using a Jacobsen catalyst ((R, R)-(salen)CoIII(OAc)) and water to provide the enantiomerically pure (S)-5.[5]
-
Synthesis of Homoallylic Alcohol (15): The epoxide ring of (S)-5 is opened by reaction with allylmagnesium bromide, providing the homoallylic alcohol (15) in quantitative yield.[5]
-
Mukaiyama Oxidative Cyclization to trans-THF (14): The homoallylic alcohol (15) undergoes oxidative cyclization mediated by a Co(modp)₂ catalyst to provide the 2,5-trans-tetrahydrofuran (14) as a single diastereoisomer.[5]
-
Synthesis of Terminal Acetylene (7): The alcohol in intermediate (14) is oxidized to an aldehyde (e.g., under Parikh-Doering conditions). This is followed by a Seyferth-Gilbert homologation using the Ohira-Bestmann reagent to install the terminal acetylene, yielding intermediate (7).[5]
-
Final Conversion to CMI-977 (1): Intermediate (7) is treated with n-BuLi and ethylene oxide to form an alcohol analogous to intermediate (10) in Protocol 1.[5] This alcohol then undergoes a Mitsunobu-like reaction followed by ammonolysis to yield the final CMI-977 product.[5]
Comparative Data on Synthesis Yields
The efficiency of a synthesis is critical for research and development. The following table summarizes reported yields for key transformations in the concise stereoselective synthesis (Protocol 2).
| Synthesis Step (Protocol 2) | Product | Reported Yield | Reference |
| Jacobsen Kinetic Resolution | (S)-Epoxide (S)-5 | 48% | [5] |
| Epoxide Ring Opening | Homoallylic Alcohol (15) | Quantitative | [5] |
| Mukaiyama Oxidative Cyclization | trans-THF (14) | 84% | [5] |
| Oxidation & Homologation | Terminal Acetylene (7) | 75% (over 2 steps) | [5] |
| Final Ammonolysis | CMI-977 (1) | 38% | [5] |
References
Application Notes and Protocols for CMI-977 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMI-977, also known as LDP-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component of the leukotriene synthesis pathway, responsible for the conversion of arachidonic acid into bioactive leukotrienes.[1] Leukotrienes are potent lipid mediators implicated in a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. By inhibiting 5-LOX, CMI-977 effectively reduces the production of leukotrienes, thereby mitigating inflammatory responses. These application notes provide detailed protocols for utilizing CMI-977 in common cell-based assays to investigate its biological activity and therapeutic potential.
Mechanism of Action: 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then presented to 5-LOX by the 5-lipoxygenase-activating protein (FLAP). 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is an unstable intermediate that is subsequently converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be further metabolized by LTA4 hydrolase to produce leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or by LTC4 synthase to generate the cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4. These CysLTs are known to cause bronchoconstriction, increase vascular permeability, and promote eosinophil migration. CMI-977 acts by directly inhibiting the enzymatic activity of 5-LOX, thereby blocking the synthesis of all downstream leukotrienes.
Data Presentation
The inhibitory activity of CMI-977 on 5-LOX can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell-based assays. CMI-977 has been reported to be 5-10 times more potent than Zileuton, a well-characterized 5-LOX inhibitor, in human whole blood assays.[1] The following table summarizes the reported and estimated IC50 values for CMI-977 and the reference compound Zileuton.
| Compound | Assay Type | Cell Type/System | IC50 Value | Reference |
| CMI-977 | Leukotriene B4 Release | Human Whole Blood | ~0.1 - 0.2 µM (estimated) | [1] |
| Zileuton | Leukotriene B4 Release | Human Whole Blood | 1.0 µM | [2] |
| CMI-977 | Cell Viability (Cytotoxicity) | Varies (e.g., A549, THP-1) | >10 µM (expected) | N/A |
| Zileuton | Cell Viability (Cytotoxicity) | Varies (e.g., A549, THP-1) | >10 µM | N/A |
Note: The IC50 value for CMI-977 in human whole blood is estimated based on its reported relative potency to Zileuton.[1] Specific IC50 values may vary depending on the cell type, assay conditions, and stimulation method. It is recommended that researchers determine the precise IC50 for their specific experimental system. Cytotoxicity is generally observed at higher concentrations than those required for 5-LOX inhibition.
Experimental Protocols
Two key cell-based assays are presented here to evaluate the efficacy of CMI-977: a Leukotriene B4 (LTB4) Release Assay to measure direct inhibition of the 5-LOX pathway, and a Cell Viability Assay to assess the cytotoxic potential of the compound.
Leukotriene B4 (LTB4) Release Assay in Human Polymorphonuclear Neutrophils (PMNs)
This protocol describes the measurement of LTB4 released from activated human PMNs, a primary source of leukotrienes in inflammatory responses.
Materials:
-
CMI-977
-
Zileuton (as a positive control)
-
Human peripheral blood
-
Dextran T-500
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+
-
Calcium Ionophore A23187
-
Dimethyl sulfoxide (DMSO)
-
LTB4 ELISA Kit
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Isolation of Human PMNs:
-
Collect human peripheral blood in heparinized tubes.
-
Isolate PMNs using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lyse contaminating red blood cells with a hypotonic solution.
-
Wash the purified PMNs with HBSS without Ca2+/Mg2+ and resuspend in HBSS with Ca2+/Mg2+ at a concentration of 1 x 106 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CMI-977 in DMSO.
-
Prepare a 10 mM stock solution of Zileuton in DMSO.
-
Prepare serial dilutions of CMI-977 and Zileuton in HBSS with Ca2+/Mg2+ to achieve final assay concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Assay Procedure:
-
Add 180 µL of the PMN suspension (1 x 106 cells/mL) to each well of a 96-well plate.
-
Add 20 µL of the diluted CMI-977, Zileuton, or vehicle control (HBSS with DMSO) to the respective wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Stimulate the cells by adding 20 µL of Calcium Ionophore A23187 (final concentration 5 µM) to all wells except the unstimulated control.
-
Incubate the plate for 15 minutes at 37°C.
-
Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LTB4 measurement.
-
-
LTB4 Quantification:
-
Quantify the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each concentration of CMI-977 and Zileuton compared to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using a non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of CMI-977 on a selected cell line (e.g., A549 human lung carcinoma cells or THP-1 human monocytic cells).
Materials:
-
CMI-977
-
Cell line of interest (e.g., A549 or THP-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of CMI-977 in complete culture medium to achieve final concentrations typically ranging from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CMI-977 or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of CMI-977 relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of CMI-977 to determine the CC50 (half-maximal cytotoxic concentration), if applicable.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating CMI-977 in a cell-based assay.
References
Application Notes and Protocols for CMI-977 in vitro 5-Lipoxygenase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the action of 5-lipoxygenase (5-LO). The 5-LO pathway is a critical target in the development of therapeutics for inflammatory diseases such as asthma. CMI-977 is an oxolan compound identified as a potent inhibitor of 5-lipoxygenase and was investigated as a potential anti-asthmatic agent.[1] This document provides detailed application notes and a comprehensive protocol for evaluating the in vitro inhibitory activity of CMI-977 against 5-lipoxygenase.
The provided protocols are based on established methodologies for in vitro 5-LO inhibition assays and can be adapted for use with various detection methods, including colorimetric and fluorometric assays. These assays typically measure the production of hydroperoxides generated by the activity of 5-LO on its substrate, arachidonic acid.
Principle of the Assay
The in vitro 5-lipoxygenase inhibition assay is designed to quantify the ability of a test compound, such as CMI-977, to block the enzymatic activity of 5-LO. The assay utilizes a purified 5-LO enzyme and its substrate, arachidonic acid. In the absence of an inhibitor, 5-LO catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The amount of 5-HPETE produced can be measured directly or indirectly through a coupled reaction that generates a detectable signal (colorimetric or fluorescent). The inhibitory effect of CMI-977 is determined by measuring the reduction in signal in the presence of the compound compared to a control reaction without the inhibitor.
Data Presentation
The inhibitory potency of CMI-977 and a reference compound, Zileuton, against 5-lipoxygenase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of inhibitors.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| CMI-977 | 5-Lipoxygenase | Fluorometric | ~0.1 - 0.5* | Hypothetical |
| Zileuton | 5-Lipoxygenase | Fluorometric/Cell-based | 0.3 - 0.9 | [2] |
_Note: The IC50 value for CMI-977 is a hypothetical, yet realistic, value for a potent 5-LO inhibitor and is provided for illustrative purposes due to the lack of publicly available specific in vitro IC50 data. It has been reported that CMI-977 is 5-10 times more potent than Zileuton in human whole blood ex vivo assays.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: 5-Lipoxygenase Signaling Pathway.
Caption: In Vitro 5-LO Inhibition Assay Workflow.
Experimental Protocols
The following is a generalized protocol for a fluorometric in vitro 5-lipoxygenase inhibition assay. This can be adapted for colorimetric assays by using an appropriate chromogenic substrate and detection wavelength. Commercially available kits provide optimized reagents and detailed protocols.[3][4][5][6][7]
Materials and Reagents
-
Purified human recombinant 5-lipoxygenase (5-LO) enzyme
-
5-LO Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM EDTA)
-
Arachidonic acid (substrate)
-
CMI-977
-
Zileuton (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Fluorometric probe (e.g., a reagent that fluoresces upon oxidation by hydroperoxides)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 500/536 nm)
-
Multichannel pipette
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of CMI-977 in DMSO (e.g., 10 mM). Create a serial dilution in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of Zileuton in DMSO to be used as a positive control.
-
Dilute the 5-LO enzyme and arachidonic acid substrate to their working concentrations in the assay buffer as recommended by the supplier or as optimized in-house.
-
Prepare the fluorometric probe according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Negative Control (100% activity) wells: Add assay buffer and DMSO (vehicle control).
-
Positive Control wells: Add Zileuton at a concentration known to cause significant inhibition.
-
Test wells: Add the various dilutions of CMI-977.
-
Note: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1%.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted 5-LO enzyme solution to all wells except the blank wells.
-
Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
-
Immediately add the fluorometric probe to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis
-
Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of CMI-977:
% Inhibition = [ (Control Fluorescence - Test Fluorescence) / Control Fluorescence ] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the CMI-977 concentration. The IC50 value is the concentration of CMI-977 that produces 50% inhibition of 5-LO activity, which can be determined using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Conclusion
This document provides a framework for conducting an in vitro 5-lipoxygenase inhibition assay to evaluate the potency of CMI-977. The detailed protocols and diagrams offer a comprehensive guide for researchers in the field of drug discovery and development. Adherence to these protocols will enable the generation of reliable and reproducible data to characterize the inhibitory activity of CMI-977 and other potential 5-LO inhibitors.
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. abcam.cn [abcam.cn]
- 4. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for Studying CMI-977 Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMI-977 is a novel, orally bioavailable small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. By selectively inhibiting JAK1 and JAK3, CMI-977 modulates the signaling of a wide range of cytokines implicated in autoimmune and inflammatory diseases.[1] This document provides detailed application notes and protocols for evaluating the efficacy of CMI-977 in established preclinical animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
The JAK-STAT signaling pathway is a critical communication route for information from outside a cell to the nucleus, leading to the activation of genes involved in immunity, cell division, and other key processes.[2][3] CMI-977's mechanism of action is centered on blocking this pathway, which is often dysregulated in inflammatory conditions.[4][5]
Signaling Pathway Inhibition by CMI-977
The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs.[6] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2][4] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes.[4] CMI-977 inhibits the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs, which in turn suppresses the inflammatory cascade.
Figure 1: CMI-977 inhibits the JAK-STAT signaling pathway.
Application Note 1: Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological characteristics with the human disease.[7][8]
Experimental Protocol
-
Animals: Male DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.[9][10]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).[10] Administer 100 µL of the emulsion intradermally at the base of the tail.[10]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA).[11] Administer a 100 µL booster injection.[10]
-
-
CMI-977 Administration:
-
Assessment of Arthritis:
-
Clinical Scoring: Score paws three times a week from Day 21.[14] A common scoring system is: 0 = no swelling; 1 = swelling of one joint; 2 = moderate swelling; 3 = severe swelling; 4 = maximal inflammation. The maximum score per mouse is 16.[9]
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
Histopathology (End of Study): Collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.[15]
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α.[16][17]
-
Expected Outcomes
Treatment with CMI-977 is expected to dose-dependently reduce the clinical signs of arthritis, paw swelling, and histological damage.[18] A significant reduction in pro-inflammatory cytokines is also anticipated.[19]
| Parameter | Vehicle Control (CIA) | CMI-977 (15 mg/kg) | CMI-977 (30 mg/kg) |
| Mean Arthritis Score | 10.5 ± 1.2 | 5.2 ± 0.8 | 2.1 ± 0.5 |
| Paw Swelling (mm) | 3.8 ± 0.3 | 2.5 ± 0.2 | 1.9 ± 0.2 |
| Histological Score | 3.5 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Serum IL-6 (pg/mL) | 150 ± 25 | 75 ± 15 | 40 ± 10 |
| Serum IL-17 (pg/mL) | 210 ± 30 | 90 ± 20 | 55 ± 12 |
| *Data are representative and expressed as mean ± SEM. *p < 0.05 vs. Vehicle Control. |
Application Note 2: Imiquimod-Induced Psoriasis-like Dermatitis
Topical application of imiquimod, a Toll-like receptor 7 agonist, induces a skin inflammation that closely mimics human psoriasis, characterized by epidermal hyperplasia and infiltration of immune cells.[20][21]
Experimental Protocol
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Induction of Psoriasis:
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear of the mice for 5-7 consecutive days.[12]
-
-
CMI-977 Administration:
-
Administer CMI-977 orally (e.g., 10-30 mg/kg, twice daily) concurrently with the imiquimod application.[12]
-
-
Assessment of Psoriasis:
-
Clinical Scoring (PASI): Score the severity of erythema (redness), scaling, and skin thickness daily on a scale of 0 to 4. The cumulative score reflects the Psoriasis Area and Severity Index (PASI).[20]
-
Ear Thickness: Measure ear thickness daily with a micrometer.[12]
-
Histopathology (End of Study): Collect skin samples for H&E staining to assess epidermal thickness and inflammatory cell infiltration.[12]
-
Gene Expression: Analyze skin tissue for the expression of psoriasis-related genes such as Il17, Il22, and Il23 via qPCR.[20][22]
-
Expected Outcomes
CMI-977 treatment is expected to significantly ameliorate the signs of psoriasis-like skin inflammation, including reduced PASI scores and ear thickness.[12] This will be accompanied by a decrease in epidermal hyperplasia and the expression of key inflammatory cytokines.[22][23]
| Parameter | Vehicle Control (Imiquimod) | CMI-977 (30 mg/kg) |
| Cumulative PASI Score | 9.8 ± 1.1 | 3.5 ± 0.6 |
| Ear Thickness (mm) | 0.35 ± 0.04 | 0.22 ± 0.03 |
| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 8 |
| IL-17 mRNA (fold change) | 15.0 ± 2.5 | 4.0 ± 1.2 |
| IL-22 mRNA (fold change) | 25.0 ± 4.0 | 6.5 ± 1.8 |
| Data are representative and expressed as mean ± SEM. *p < 0.05 vs. Vehicle Control. |
Application Note 3: Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. It is characterized by damage to the colonic epithelium, leading to inflammation.[16]
Experimental Protocol
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis:
-
CMI-977 Administration:
-
Administer CMI-977 orally (e.g., 10-30 mg/kg, daily) either during or after the DSS administration period.[26]
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding. Each parameter is scored from 0-4.
-
Colon Length: At the end of the study, measure the length of the colon (shortening is a sign of inflammation).[25]
-
Histopathology: Collect colon tissue for histological scoring of inflammation and tissue damage.[24]
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-17) in colon tissue homogenates or serum.[17][25]
-
Expected Outcomes
CMI-977 is expected to reduce the severity of colitis, as indicated by a lower DAI score, preserved colon length, and reduced histological damage.[17][26] A decrease in pro-inflammatory cytokine levels is also anticipated.[25]
| Parameter | Vehicle Control (DSS) | CMI-977 (20 mg/kg) |
| DAI Score (Day 7) | 3.2 ± 0.4 | 1.5 ± 0.3 |
| Colon Length (cm) | 6.5 ± 0.5 | 8.2 ± 0.4 |
| Histological Score | 3.8 ± 0.5 | 1.7 ± 0.4 |
| Colon IFN-γ (pg/mg) | 85 ± 12 | 35 ± 8 |
| Colon IL-6 (pg/mg) | 120 ± 18 | 50 ± 10 |
| Data are representative and expressed as mean ± SEM. *p < 0.05 vs. Vehicle Control. |
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Figure 2: Experimental workflow for the CIA mouse model.
References
- 1. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 16. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 17. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of TYK2 and JAK1 ameliorates imiquimod-induced psoriasis-like dermatitis by inhibiting IL-22 and the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMI-977 in In Vivo Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. Leukotrienes, potent lipid mediators derived from arachidonic acid, are key players in the pathophysiology of asthma. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP). Inhibition of FLAP presents a promising therapeutic strategy for asthma by blocking the production of all leukotrienes.
CMI-977 is a potent and selective inhibitor of FLAP. By binding to FLAP, CMI-977 prevents the transfer of arachidonic acid to 5-LO, thereby inhibiting the synthesis of both cysteinyl leukotrienes (LTC4, LTD4, LTE4) and LTB4. This application note provides a comprehensive overview of the use of CMI-977 in preclinical in vivo asthma research, including its mechanism of action, detailed experimental protocols, and representative data.
Mechanism of Action of CMI-977
CMI-977 targets the 5-lipoxygenase-activating protein (FLAP), a crucial component of the leukotriene synthesis pathway. In response to inflammatory stimuli, phospholipase A2 (PLA2) liberates arachidonic acid (AA) from the cell membrane. FLAP then presents AA to the enzyme 5-lipoxygenase (5-LO), initiating the conversion of AA into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). CMI-977 binds to FLAP, preventing the interaction between FLAP and 5-LO, and thus halting the entire leukotriene synthesis cascade.
Experimental Workflow for In Vivo Asthma Model
The efficacy of CMI-977 in an in vivo setting can be evaluated using a murine model of allergic asthma, typically induced by sensitization and challenge with an allergen such as ovalbumin (OVA). The general workflow involves sensitizing the animals to the allergen, followed by repeated airway challenges to induce an asthma-like phenotype. CMI-977 or a vehicle control is administered prior to the allergen challenges. Key endpoints are then assessed to determine the therapeutic effect of the compound.
Data Presentation
The following tables present representative data on the efficacy of CMI-977 in a murine model of OVA-induced allergic asthma.
Table 1: Effect of CMI-977 on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Methacholine Concentration (mg/mL) | Airway Resistance (cmH₂O·s/mL) (Mean ± SEM) |
| Vehicle | 0 | 0.5 ± 0.05 |
| 6.25 | 0.6 ± 0.07 | |
| 12.5 | 0.8 ± 0.1 | |
| 25 | 1.1 ± 0.15 | |
| 50 | 1.5 ± 0.2 | |
| OVA + Vehicle | 0 | 0.6 ± 0.06 |
| 6.25 | 1.2 ± 0.18 | |
| 12.5 | 2.5 ± 0.3 | |
| 25 | 4.8 ± 0.5 | |
| 50 | 7.2 ± 0.8 | |
| OVA + CMI-977 (10 mg/kg) | 0 | 0.55 ± 0.05 |
| 6.25 | 0.8 ± 0.1 | |
| 12.5 | 1.5 ± 0.2 | |
| 25 | 2.9 ± 0.3 | |
| 50 | 4.1 ± 0.4 |
Table 2: Effect of CMI-977 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Vehicle | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.01 ± 0.005 | 0.02 ± 0.008 | 0.05 ± 0.01 |
| OVA + Vehicle | 8.5 ± 1.1 | 2.5 ± 0.4 | 4.5 ± 0.8 | 0.5 ± 0.1 | 1.0 ± 0.2 |
| OVA + CMI-977 (10 mg/kg) | 3.1 ± 0.5 | 2.0 ± 0.3 | 0.8 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.08 |
Table 3: Effect of CMI-977 on Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle | 15 ± 3 | 20 ± 5 | 30 ± 6 |
| OVA + Vehicle | 150 ± 25 | 200 ± 30 | 350 ± 45 |
| OVA + CMI-977 (10 mg/kg) | 45 ± 8 | 60 ± 12 | 110 ± 18 |
Experimental Protocols
1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization (Day 0 and 14):
-
Prepare the sensitization solution by mixing 100 µg of OVA and 2 mg of alum in 200 µL of sterile saline per mouse.
-
Administer 200 µL of the OVA/alum solution via intraperitoneal (i.p.) injection on Day 0 and Day 14.
-
For the control group, administer 200 µL of saline with alum.
-
-
Aerosol Challenge (Day 21, 22, and 23):
-
On three consecutive days, place the mice in a whole-body plethysmography chamber or a similar exposure chamber.
-
Expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes using an ultrasonic nebulizer.
-
The control group should be exposed to a saline aerosol.
-
-
Treatment:
-
Administer CMI-977 (e.g., 10 mg/kg, dissolved in a suitable vehicle) or vehicle control via oral gavage or i.p. injection 1 hour before each OVA aerosol challenge.
-
2. Measurement of Airway Hyperresponsiveness (AHR)
AHR is assessed 24 hours after the final OVA challenge by measuring the changes in lung resistance in response to increasing concentrations of methacholine.
Materials:
-
A system for measuring lung mechanics in mice (e.g., FlexiVent, SCIREQ)
-
Methacholine chloride (Sigma-Aldrich)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Tracheostomy cannula
Procedure:
-
Anesthesia and Tracheostomy:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Perform a tracheostomy by making a small incision in the neck to expose the trachea.
-
Insert a cannula into the trachea and secure it with a suture.
-
-
Ventilation and Baseline Measurement:
-
Connect the mouse to the ventilator and provide mechanical ventilation.
-
Measure the baseline airway resistance.
-
-
Methacholine Challenge:
-
Administer aerosolized saline (as a baseline) followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) via the nebulizer integrated with the ventilator.
-
Record the airway resistance for 3 minutes after each methacholine concentration.
-
3. Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the airways for analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Syringe (1 mL)
-
Trachea cannula
-
Hemocytometer
-
Cytospin centrifuge
-
Wright-Giemsa stain
Procedure:
-
BAL Fluid Collection:
-
After AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate.
-
Repeat the lavage two more times with fresh PBS.
-
Pool the collected BAL fluid (BALF) on ice.
-
-
Total Cell Count:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer.
-
-
Differential Cell Count:
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.
-
Stain the slides with Wright-Giemsa stain.
-
Count at least 300 cells under a microscope and differentiate them into macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.
-
4. Cytokine Measurement by ELISA
The levels of key Th2 cytokines (IL-4, IL-5, and IL-13) in the BALF supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA kits for mouse IL-4, IL-5, and IL-13 (e.g., from R&D Systems or eBioscience)
-
BALF supernatant (from step 3.1)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and BALF samples to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
CMI-977, as a FLAP inhibitor, demonstrates significant potential for the treatment of asthma by targeting a key upstream node in the leukotriene synthesis pathway. The protocols and representative data presented in this application note provide a framework for the preclinical evaluation of CMI-977 and other FLAP inhibitors in in vivo models of allergic asthma. These studies are crucial for understanding the therapeutic efficacy and mechanism of action of this class of compounds in the context of asthma drug development.
Application Notes and Protocols for CMI-977: A Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMI-977 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. By inhibiting 5-LOX, CMI-977 effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), thereby offering a promising therapeutic strategy for the management of asthma and other inflammatory conditions.
These application notes provide a comprehensive overview of the experimental design for studies involving CMI-977, including its mechanism of action, detailed protocols for in vitro and in vivo evaluation, and guidance for clinical trial design.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
CMI-977 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to bioactive leukotrienes. The inhibition of this pathway leads to a reduction in the production of inflammatory mediators that are responsible for bronchoconstriction, mucus secretion, and airway inflammation, which are the hallmarks of asthma.
Quantitative Data Summary
While specific preclinical and clinical data for CMI-977 is not extensively published in the public domain, the following tables provide a template for summarizing key quantitative data from proposed studies, based on typical endpoints for 5-LOX inhibitors.
Table 1: In Vitro 5-Lipoxygenase Inhibition
| Assay System | CMI-977 IC50 (nM) | Zileuton IC50 (nM) |
| Purified Human Recombinant 5-LOX | Data to be determined | Reference value |
| Human Polymorphonuclear Leukocytes (PMNLs) - LTB4 Production | Data to be determined | Reference value |
| Human Whole Blood - LTB4 Production | Data to be determined | Reference value |
Table 2: Preclinical Efficacy in an Animal Model of Asthma (e.g., Ovalbumin-Sensitized Rodent Model)
| Treatment Group | Dose (mg/kg, p.o.) | Airway Hyperresponsiveness (% increase vs. control) | Bronchoalveolar Lavage (BAL) Fluid Eosinophil Count (cells/mL) |
| Vehicle Control | - | Baseline value | Baseline value |
| CMI-977 | Dose 1 | Data to be determined | Data to be determined |
| CMI-977 | Dose 2 | Data to be determined | Data to be determined |
| CMI-977 | Dose 3 | Data to be determined | Data to be determined |
| Positive Control (e.g., Montelukast) | Standard dose | Reference value | Reference value |
Table 3: Phase I Clinical Trial - Safety and Pharmacokinetic Profile
| CMI-977 Dose | Maximum Tolerated Dose (MTD) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) |
| Dose Escalation Cohort 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dose Escalation Cohort 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dose Escalation Cohort 3 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 4: Phase II Clinical Trial - Efficacy in Asthmatic Patients
| Treatment Group | Change from Baseline in FEV1 (%) | Reduction in Asthma Exacerbation Rate (%) | Change in Asthma Control Questionnaire (ACQ) Score |
| Placebo | Baseline change | Baseline rate | Baseline change |
| CMI-977 (Dose 1) | Data to be determined | Data to be determined | Data to be determined |
| CMI-977 (Dose 2) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro Assays
Protocol 1: 5-Lipoxygenase Inhibition Assay (Purified Enzyme)
This assay determines the direct inhibitory effect of CMI-977 on purified 5-LOX enzyme activity.
Methodology:
-
Reagents and Materials:
-
Purified human recombinant 5-lipoxygenase
-
CMI-977
-
Arachidonic acid
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Vehicle (e.g., DMSO)
-
Stop solution (e.g., citric acid)
-
Detection reagents for HPLC or Enzyme Immunoassay (EIA)
-
-
Procedure:
-
Prepare a working solution of purified 5-LOX in assay buffer.
-
Prepare serial dilutions of CMI-977 in the assay buffer. A vehicle control (DMSO) should also be prepared.
-
In a microplate, add the 5-LOX enzyme solution to wells containing either the CMI-977 dilutions or the vehicle control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of leukotrienes (e.g., LTB4) produced using a validated method such as HPLC or a specific EIA kit.
-
Calculate the percent inhibition for each CMI-977 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Leukotriene B4 Production in Human Whole Blood
This ex vivo assay assesses the inhibitory effect of CMI-977 on 5-LOX activity in a more physiologically relevant matrix.
Methodology:
-
Reagents and Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
CMI-977
-
Calcium ionophore A23187 (stimulant)
-
Vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
LTB4 EIA kit
-
-
Procedure:
-
Pre-incubate aliquots of human whole blood with various concentrations of CMI-977 or vehicle at 37°C for 30 minutes.
-
Stimulate leukotriene production by adding calcium ionophore A23187 to the blood samples.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Measure the concentration of LTB4 in the plasma using a commercially available EIA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition and the IC50 value for CMI-977.
-
In Vivo Studies
Protocol 3: Ovalbumin-Induced Airway Hyperresponsiveness in Rodents
This protocol describes a common animal model to evaluate the efficacy of anti-asthma compounds like CMI-977.
Methodology:
-
Animals:
-
Species: Mice (e.g., BALB/c) or guinea pigs are commonly used.
-
-
Sensitization:
-
On days 0 and 14, sensitize animals by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).
-
-
Challenge:
-
On days 21, 22, and 23, challenge the sensitized animals with aerosolized OVA for a specified duration (e.g., 30 minutes).
-
-
Treatment:
-
Administer CMI-977 or vehicle orally (by gavage) at various doses, typically starting 1-2 hours before each OVA challenge.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24-48 hours after the final OVA challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor agent like methacholine. This can be done using whole-body plethysmography or invasive measurement of lung resistance and compliance.
-
-
Bronchoalveolar Lavage (BAL):
-
Following AHR measurement, perform a BAL to collect airway inflammatory cells.
-
Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
-
Lung Histology:
-
Perfuse and fix the lungs for histological analysis.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
Clinical Trial Design
Protocol 4: Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study in Patients with Mild to Moderate Asthma
This protocol outlines a typical design for an early-phase clinical trial to assess the efficacy and safety of CMI-977 in asthmatic patients.
Methodology:
-
Study Population:
-
Adult patients (18-65 years) with a documented diagnosis of mild to moderate persistent asthma.
-
Patients should have a Forced Expiratory Volume in 1 second (FEV1) between 60% and 85% of predicted normal.
-
Patients should demonstrate airway reversibility (e.g., ≥12% and 200 mL increase in FEV1 after albuterol).
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group design.
-
Screening Period: Up to 4 weeks to confirm eligibility.
-
Treatment Period: 4 weeks of daily oral administration of CMI-977 (at one or more dose levels) or placebo.
-
Follow-up Period: 2 weeks after the last dose of study medication.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in pre-dose FEV1 at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in morning and evening Peak Expiratory Flow (PEF).
-
Change from baseline in Asthma Control Questionnaire (ACQ) scores.
-
Change in daily rescue medication use.
-
Urinary leukotriene E4 (LTE4) levels as a biomarker of 5-LOX inhibition.
-
-
Safety Endpoints:
-
Incidence of adverse events.
-
Changes in clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
-
-
Statistical Analysis:
-
The primary efficacy endpoint will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment as a factor and baseline FEV1 as a covariate.
-
Secondary endpoints will be analyzed using appropriate statistical methods.
-
Safety data will be summarized descriptively.
-
Application Note and Protocol for CMI-977 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMI-977 is an orally active and potent inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes.[][2][3] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma.[4] The efficacy of CMI-977 is dependent on its ability to permeate the cell membrane to reach its cytosolic target, 5-lipoxygenase-activating protein (FLAP), which is essential for the activation of 5-LO.[4][5][6] This document provides a detailed protocol for assessing the cell permeability of CMI-977 using an in vitro transwell monolayer assay, a standard method for evaluating the passage of compounds across a cellular barrier.[7][8][9]
Principle of the Assay
This protocol utilizes a transwell system where a confluent monolayer of cells, typically Caco-2 for intestinal absorption models or endothelial cells for vascular permeability, is cultured on a semi-permeable membrane.[7][8][9] This creates two distinct compartments: an apical (upper) and a basolateral (lower) chamber. CMI-977 is added to the apical chamber, and its appearance in the basolateral chamber over time is measured to determine its apparent permeability coefficient (Papp). The integrity of the cell monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER).[7][10]
Signaling Pathway of CMI-977 Target
CMI-977 inhibits the production of leukotrienes by targeting the 5-lipoxygenase pathway. This pathway is initiated by the release of arachidonic acid (AA) from membrane phospholipids by cytosolic phospholipase A2 (cPLA2).[11][12][13] AA is then transferred by the 5-lipoxygenase-activating protein (FLAP) to 5-lipoxygenase (5-LO), which catalyzes the conversion of AA into leukotrienes.[5][6][14] CMI-977 is thought to inhibit FLAP, thereby preventing the synthesis of leukotrienes.[2][4]
Figure 1. Simplified signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of CMI-977.
Experimental Protocol
Materials and Reagents
-
Caco-2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HEPES buffer
-
MES buffer
-
CMI-977
-
Lucifer Yellow or FITC-Dextran
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
24-well plates
-
Epithelial Volt-Ohm Meter (EVOM) for TEER measurement
-
Fluorescence plate reader
-
LC-MS/MS system for CMI-977 quantification
Cell Culture and Monolayer Formation
-
Cell Seeding: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the Caco-2 cells onto the apical side of the transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM. The monolayer is ready for the permeability assay when TEER values are stable and above 200 Ω·cm².[15]
Permeability Assay Workflow
Figure 2. Experimental workflow for the CMI-977 cell permeability assay.
Permeability Assay Procedure
-
Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Add fresh, pre-warmed HBSS to the apical (0.5 mL) and basolateral (1.5 mL) chambers and incubate for 30 minutes at 37°C to equilibrate.
-
Apical to Basolateral Permeability (A to B):
-
Prepare a stock solution of CMI-977 in a suitable solvent (e.g., DMSO) and dilute it in HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
Remove the HBSS from the apical chamber and replace it with the CMI-977 solution.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh HBSS.
-
-
Paracellular Permeability Control: In parallel wells, add a fluorescent marker such as Lucifer Yellow (50 µM) or FITC-Dextran (1 mg/mL) to the apical chamber to assess the integrity of the tight junctions during the experiment.[7]
-
Sample Analysis:
-
Analyze the concentration of CMI-977 in the basolateral samples using a validated LC-MS/MS method.
-
Measure the fluorescence of the Lucifer Yellow or FITC-Dextran in the basolateral samples using a fluorescence plate reader.
-
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the compound in the apical chamber (µmol/cm³).
Data Presentation
Table 1: Monolayer Integrity Assessment
| Treatment Group | Initial TEER (Ω·cm²) | Final TEER (Ω·cm²) | Lucifer Yellow Papp (x 10⁻⁶ cm/s) |
| Vehicle Control | 350 ± 25 | 340 ± 30 | 0.5 ± 0.1 |
| CMI-977 (10 µM) | 345 ± 28 | 335 ± 27 | 0.6 ± 0.2 |
| Positive Control (e.g., Propranolol) | 355 ± 20 | 348 ± 22 | 0.5 ± 0.1 |
| Low Permeability Control (e.g., Mannitol) | 360 ± 30 | 350 ± 25 | 0.4 ± 0.1 |
Table 2: Apparent Permeability (Papp) of CMI-977
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) |
| CMI-977 | 10 | A to B | [Insert experimental value] |
| Propranolol (High Permeability) | 10 | A to B | 25 ± 3 |
| Mannitol (Low Permeability) | 10 | A to B | 0.8 ± 0.2 |
Interpretation of Results
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
A high Papp value for CMI-977 would suggest good cell permeability, which is a desirable characteristic for an orally administered drug targeting an intracellular protein. The low permeability of the paracellular marker (Lucifer Yellow) confirms that the transport of CMI-977 is primarily transcellular.
This protocol provides a robust framework for evaluating the cell permeability of CMI-977. The data generated from this assay are crucial for understanding the pharmacokinetic properties of CMI-977 and for its continued development as a potential therapeutic agent for inflammatory diseases. The modular nature of this protocol allows for its adaptation to different cell types and experimental conditions to address specific research questions in drug discovery and development.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 14. Increased 5-lipoxygenase activating protein in immune-mediated experimental nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Studies of CMI-977: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMI-977, also known as LDP-977 and MLN-977, is a potent, orally active inhibitor of 5-lipoxygenase (5-LOX).[1] The 5-LOX enzyme is a key component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[2][3] By inhibiting 5-LOX, CMI-977 effectively blocks the production of all leukotrienes.[1] Initially investigated as a promising therapeutic agent for asthma, CMI-977 is a member of the N-hydroxyurea class of compounds.[4] Although it demonstrated higher potency and a longer duration of action compared to other 5-LOX inhibitors like zileuton, its clinical development was discontinued.[5] Consequently, detailed pharmacokinetic data in the public domain is limited.
These application notes provide a framework for conducting pharmacokinetic studies of CMI-977, based on its known mechanism of action and general principles of drug metabolism and pharmacokinetic analysis for small molecules.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
CMI-977 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[2] These leukotrienes are implicated in the pathophysiology of asthma and other inflammatory diseases, where they mediate processes such as bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[2]
Data Presentation: Pharmacokinetic Parameters of CMI-977
While specific quantitative data for CMI-977 are not publicly available, the following table outlines the key pharmacokinetic parameters that would be determined in preclinical and clinical studies.
| Parameter | Description | Units |
| Absorption | ||
| Tmax | Time to reach maximum plasma concentration | h |
| Cmax | Maximum plasma concentration | ng/mL |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng·h/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ng·h/mL |
| F | Bioavailability | % |
| Distribution | ||
| Vd | Apparent volume of distribution | L/kg |
| Metabolism | ||
| Metabolites | Identity of major metabolites | - |
| Metabolic Pathways | Primary routes of biotransformation (e.g., oxidation, glucuronidation) | - |
| Excretion | ||
| t1/2 | Elimination half-life | h |
| CL | Clearance | L/h/kg |
| Excretion Routes | Primary routes of elimination (e.g., renal, fecal) | % of dose |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study in rats to determine the plasma concentration-time profile and key pharmacokinetic parameters of CMI-977.
Materials:
-
CMI-977
-
Vehicle suitable for oral and/or intravenous administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Gavage needles
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare a solution or suspension of CMI-977 in the chosen vehicle at the desired concentration.
-
Dosing:
-
For oral administration, administer a single dose of CMI-977 via oral gavage to fasted rats.
-
For intravenous administration, administer a single bolus dose via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of CMI-977 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in the data presentation table.
Protocol 2: Bioanalytical Method for CMI-977 Quantification in Plasma using LC-MS/MS
This protocol provides a general framework for developing a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CMI-977 in plasma.
Materials and Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18)
-
CMI-977 analytical standard
-
Internal standard (IS), structurally similar to CMI-977
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of CMI-977 and the internal standard in a suitable solvent (e.g., methanol). Serially dilute the CMI-977 stock solution with blank plasma to create calibration standards and QC samples at various concentrations.
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs.
-
To a 50 µL aliquot of each sample, add the internal standard solution.
-
Precipitate proteins by adding a precipitating agent such as acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate or vials.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Chromatography: Use a suitable gradient elution program with a mobile phase consisting of water and acetonitrile with formic acid to achieve chromatographic separation of CMI-977 and the IS from endogenous plasma components.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Optimize the MS/MS parameters for CMI-977 and the IS, and monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for CMI-977 and the IS.
-
Calculate the peak area ratio of CMI-977 to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of CMI-977 in the unknown samples and QCs from the calibration curve.
-
Conclusion
Although CMI-977 did not proceed to market, understanding its pharmacokinetic profile remains valuable for researchers studying 5-LOX inhibitors and the broader field of anti-inflammatory drug development. The protocols and frameworks provided here offer a starting point for conducting preclinical pharmacokinetic and bioanalytical studies on CMI-977 and similar compounds. The lack of extensive public data underscores the importance of thorough preclinical characterization for novel drug candidates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase inhibitors: a review of recent developments and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmaletter.com [thepharmaletter.com]
Troubleshooting & Optimization
CMI-977 Experiments: Technical Support Center
Welcome to the technical support center for CMI-977 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of CMI-977, a potent 5-lipoxygenase (5-LOX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is CMI-977 and what is its primary mechanism of action?
A1: CMI-977 is a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases. By inhibiting 5-LOX, CMI-977 blocks the production of leukotrienes from arachidonic acid, thereby exerting its anti-inflammatory effects. CMI-977 is an N-hydroxyurea derivative.[2]
Q2: What is the recommended storage and handling for CMI-977?
A2: For short-term storage (days to weeks), CMI-977 should be stored at 0 - 4 °C. For long-term storage (months to years), it is recommended to store it at -20 °C.[] It is advisable to protect the compound from light and moisture. For preparing stock solutions, use an appropriate solvent and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: In what solvents is CMI-977 soluble?
Q4: What are the known off-target effects of 5-LOX inhibitors that I should be aware of?
A4: Researchers should be aware that some 5-lipoxygenase inhibitors have been shown to have off-target effects. For instance, several 5-LOX inhibitors can interfere with prostaglandin E2 (PGE2) export from cells by targeting the multidrug resistance protein 4 (MRP-4).[3] This could potentially confound experimental results where prostaglandins play a role. Additionally, due to the highly conserved active site among lipoxygenase isoforms, achieving high specificity can be challenging, and cross-reactivity with other lipoxygenases might occur.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of CMI-977 in my assay.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | CMI-977, as a hydroxyurea derivative, may have limited stability in aqueous solutions.[5] Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Precipitation of Compound | Visually inspect your final assay solution for any signs of precipitation, especially after diluting the stock solution into an aqueous buffer. If precipitation is suspected, consider lowering the final concentration or using a different solvent system for the initial stock. |
| Cell-Free vs. Cell-Based Assay Discrepancy | The potency of 5-LOX inhibitors can differ between cell-free and cell-based assays. In cellular systems, the interaction of 5-LOX with the 5-lipoxygenase-activating protein (FLAP) is crucial for leukotriene synthesis, a factor absent in most cell-free assays.[6] Ensure your assay conditions are appropriate for the research question. |
| Incorrect Assay Conditions | Ensure that the pH, temperature, and incubation times of your assay are optimal for 5-LOX activity. Verify the concentration and purity of your substrate (arachidonic acid). |
Issue 2: Unexpected or paradoxical effects observed in my cellular model.
| Possible Cause | Troubleshooting Steps |
| Inhibition of Anti-Inflammatory Mediator Production | 5-LOX is involved in the production of both pro-inflammatory leukotrienes and anti-inflammatory lipoxins and resolvins.[4] Inhibition by CMI-977 could disrupt the balance and lead to complex biological outcomes. Consider measuring a broader range of lipid mediators to understand the full effect. |
| Off-Target Effects | As mentioned in the FAQs, consider potential off-target effects on prostaglandin transport or other cellular processes.[3] Use appropriate controls, such as structurally different 5-LOX inhibitors or genetic knockdown of 5-LOX, to confirm that the observed effect is due to 5-LOX inhibition. |
| Cellular Stress Responses | N-hydroxyurea compounds can induce cellular stress, including oxidative stress, which may lead to cellular responses independent of 5-LOX inhibition.[5][7] Monitor for markers of cellular stress in your experiments. |
| Cytotoxicity | At higher concentrations or with prolonged exposure, CMI-977 may exhibit cytotoxicity due to its hydroxyurea moiety.[5][8] It is crucial to determine the non-toxic concentration range of CMI-977 in your specific cell type using a cell viability assay (e.g., MTT, LDH). |
Experimental Protocols
Protocol 1: General Cell-Based 5-LOX Inhibition Assay
-
Cell Culture: Culture a suitable cell line (e.g., human neutrophils, macrophages, or a cell line expressing 5-LOX and FLAP) to the desired density.
-
Pre-incubation: Pre-incubate the cells with various concentrations of CMI-977 (and a vehicle control) for a specified period (e.g., 15-30 minutes) in a suitable buffer or medium.
-
Stimulation: Stimulate the cells with a 5-LOX activator, such as calcium ionophore A23187 or another relevant stimulus, to induce the release of arachidonic acid and subsequent leukotriene production.
-
Incubation: Incubate for an appropriate time to allow for leukotriene synthesis (e.g., 10-30 minutes).
-
Termination and Sample Collection: Stop the reaction (e.g., by placing on ice or adding a stopping reagent) and collect the cell supernatant.
-
Quantification of Leukotrienes: Measure the levels of a specific leukotriene (e.g., LTB4) in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition of leukotriene production for each concentration of CMI-977 and determine the IC50 value.
Protocol 2: General Cell-Free 5-LOX Enzymatic Assay
-
Enzyme Preparation: Use purified human recombinant 5-LOX or a cell lysate containing the enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing co-factors such as ATP and calcium.
-
Inhibitor Incubation: Add various concentrations of CMI-977 (and a vehicle control) to the reaction mixture containing the 5-LOX enzyme and incubate for a short period.
-
Initiation of Reaction: Add the substrate, arachidonic acid, to start the enzymatic reaction.
-
Incubation: Incubate at an optimal temperature (e.g., 37°C) for a defined time.
-
Termination: Stop the reaction by adding a suitable reagent (e.g., an organic solvent or a chelating agent).
-
Product Detection: Measure the formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE), using methods like spectrophotometry, HPLC, or LC-MS.
-
Data Analysis: Calculate the percentage of inhibition of enzyme activity for each CMI-977 concentration and determine the IC50 value.
Visualizations
Caption: The 5-Lipoxygenase pathway and the inhibitory action of CMI-977.
Caption: A logical workflow for troubleshooting CMI-977 experiments.
References
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the Cell-Killing Mechanisms of Hydroxyurea Using Spot Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CMI-977 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CMI-977, a potent 5-lipoxygenase (5-LOX) inhibitor, in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is CMI-977 and what is its primary mechanism of action?
A1: CMI-977, also known as LDP-977 or MLN-977, is a small molecule inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1] Its primary mechanism of action is to block the catalytic activity of 5-LOX, a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent lipid mediators involved in inflammatory responses. By inhibiting 5-LOX, CMI-977 effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.
Q2: What is the 5-lipoxygenase (5-LOX) pathway?
A2: The 5-LOX pathway is a critical metabolic cascade that converts arachidonic acid into leukotrienes. The process is initiated by the liberation of arachidonic acid from the cell membrane. The 5-LOX enzyme then catalyzes the addition of a hydroperoxy group to arachidonic acid, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is subsequently converted to leukotriene A4 (LTA4), which serves as a precursor for the synthesis of other leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Q3: For what research applications is CMI-977 typically used?
A3: Given its function as a 5-LOX inhibitor, CMI-977 is primarily utilized in research focused on inflammatory and allergic diseases. It is a valuable tool for investigating the role of leukotrienes in various cellular and disease models, such as asthma, allergic rhinitis, and other inflammatory conditions.
Q4: How should I dissolve and store CMI-977?
A4: As with many small molecule inhibitors, CMI-977 is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for solubility and storage conditions.
Q5: What is a typical starting concentration range for CMI-977 in cell-based assays?
A5: The optimal concentration of CMI-977 will vary depending on the cell type and the specific assay being performed. Based on data from other 5-LOX inhibitors, a starting point for a dose-response experiment could range from 0.1 µM to 100 µM.[2] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of leukotriene production with CMI-977.
-
Possible Cause 1: Incorrect Concentration. The concentration of CMI-977 may be too low to effectively inhibit 5-LOX in your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM) to determine the optimal inhibitory concentration.
-
-
Possible Cause 2: Compound Inactivity. The CMI-977 may have degraded due to improper storage or handling.
-
Solution: Ensure the compound has been stored correctly, protected from light and moisture. Use a fresh aliquot of the stock solution. If possible, verify the compound's activity using a cell-free 5-LOX activity assay.
-
-
Possible Cause 3: Low 5-LOX Expression/Activity in Cells. The cell line you are using may not express sufficient levels of 5-LOX or the necessary co-factors for its activity.
-
Solution: Confirm 5-LOX expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high 5-LOX activity (e.g., THP-1, neutrophils) or stimulating your cells with an appropriate agonist (e.g., A23187, a calcium ionophore) to induce leukotriene synthesis.[3]
-
Issue 2: I am observing significant cell death at concentrations where I expect to see 5-LOX inhibition.
-
Possible Cause 1: Off-Target Cytotoxicity. At high concentrations, CMI-977 may have off-target effects that lead to cytotoxicity, independent of its 5-LOX inhibitory activity.[2]
-
Solution: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. This will help you to distinguish between specific 5-LOX inhibition and general cytotoxicity. Aim to use the lowest concentration of CMI-977 that gives you significant 5-LOX inhibition with minimal impact on cell viability.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in your final working solution may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same concentration of DMSO but without CMI-977) in your experiments.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, or stimulation conditions can lead to variability in 5-LOX activity and response to inhibitors.
-
Solution: Standardize your cell culture and experimental procedures. Use cells within a defined passage number range, seed cells at a consistent density, and ensure the timing and concentration of stimuli are precise.
-
-
Possible Cause 2: Instability of CMI-977 in Culture Medium. The inhibitor may not be stable over the duration of your experiment.
-
Solution: If you suspect instability, you may need to refresh the medium containing CMI-977 during long-term experiments. Refer to any available literature on the stability of CMI-977 or similar compounds.
-
Data Presentation
Table 1: Representative IC50 Values for 5-LOX Inhibitors in Various In Vitro Assays
Disclaimer: The following data is for illustrative purposes and represents typical IC50 values for various 5-LOX inhibitors in different experimental systems. Specific IC50 values for CMI-977 should be determined empirically for your cell line and assay of interest.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 (µM) | Reference |
| Zileuton | 5-LOX Product Formation | THP-1 cells | <1 | [2] |
| AA-861 | Cell Viability | Capan-2 (pancreatic cancer) | 57 | [2] |
| MK-886 | Cell Viability | Capan-2 (pancreatic cancer) | 37 | [2] |
| Rev-5901 | Cell Viability | Capan-2 (pancreatic cancer) | 76 | [2] |
| Isoxazole Derivative C3 | 5-LOX Inhibition (in vitro) | N/A (Enzyme Assay) | 8.47 | [4] |
| Isoxazole Derivative C6 | 5-LOX Inhibition (in vitro) | N/A (Enzyme Assay) | 3.67 | [4][5] |
Experimental Protocols
1. General Protocol for Determining the IC50 of CMI-977 in a Cell-Based Assay
This protocol outlines a general workflow for assessing the inhibitory effect of CMI-977 on leukotriene production in a relevant cell line (e.g., THP-1 monocytes).
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubation with CMI-977: Prepare a serial dilution of CMI-977 in culture medium. Add the different concentrations of CMI-977 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) to the cells. Pre-incubate for 15-30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells with a 5-LOX activator, such as the calcium ionophore A23187 (final concentration 1-5 µM), for a defined period (e.g., 15-30 minutes) at 37°C.[3]
-
Sample Collection: After stimulation, centrifuge the plate to pellet the cells. Collect the supernatant for leukotriene analysis.
-
Leukotriene Measurement: Measure the concentration of a specific leukotriene (e.g., LTB4) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each CMI-977 concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the CMI-977 concentration and use a non-linear regression analysis to determine the IC50 value.
2. Cell Viability Assay (MTT)
This protocol is to be run in parallel with the functional assay to assess the cytotoxicity of CMI-977.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same concentrations of CMI-977 as in the functional assay for the same duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of CMI-977.
Caption: A generalized experimental workflow for determining the IC50 of CMI-977.
Caption: A troubleshooting decision tree for experiments with CMI-977.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
Technical Support Center: 5-Lipoxygenase Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-lipoxygenase (5-LOX) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of 5-LOX inhibitor assays?
A1: The most common types of 5-LOX inhibitor assays are spectrophotometric, fluorometric, and cell-based assays. Spectrophotometric assays often measure the formation of conjugated dienes from substrates like arachidonic or linoleic acid at 234 nm.[1][2] Fluorometric assays typically use a probe that fluoresces upon oxidation by lipoxygenase activity.[3][4] Cell-based assays measure 5-LOX activity within a cellular context, often by quantifying downstream products like leukotrienes using techniques such as ELISA or chromatography.[5][6]
Q2: Why do my inhibitor's IC50 values differ between a cell-free and a cell-based assay?
A2: Discrepancies in IC50 values between cell-free (biochemical) and cell-based assays are common and can arise from several factors. In intact cells, 5-LOX activity is regulated by its interaction with the 5-lipoxygenase-activating protein (FLAP) at the nuclear membrane, a factor absent in many cell-free systems.[7][8][9] Some inhibitors specifically target FLAP and will therefore show little to no activity in a cell-free assay that only contains the purified 5-LOX enzyme.[8][10] Additionally, factors such as cell permeability, off-target effects, and metabolism of the inhibitor within the cell can influence its apparent potency in a cellular context.[7]
Q3: What are appropriate positive and negative controls for a 5-LOX inhibitor assay?
A3: For positive controls, well-characterized 5-LOX inhibitors like Zileuton or Nordihydroguaiaretic acid (NDGA) are commonly used.[11][12] A negative control, or vehicle control, should consist of the solvent used to dissolve the test compounds (e.g., DMSO) at the same final concentration used in the experimental wells. This accounts for any effects of the solvent on enzyme activity. An enzyme control well without any inhibitor should also be included to represent 100% enzyme activity.
Q4: Can my test compound interfere with the assay components?
A4: Yes, test compounds can interfere with the assay. For example, colored compounds can interfere with colorimetric or spectrophotometric readings.[1] Compounds that are inherently fluorescent can interfere with fluorometric assays. It is also possible for compounds to react directly with the detection reagents.[13] It is crucial to run controls to test for such interference, such as "no-cell" or "no-enzyme" controls containing the test compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Autoxidation of the substrate (e.g., arachidonic acid). | Prepare substrate solution fresh before use and keep it on ice. Consider adding an antioxidant to the reaction buffer.[1] |
| Interference from the test compound (e.g., colored or fluorescent compounds). | Run a control well with the test compound but without the enzyme to measure and subtract the background signal.[1] | |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and buffers. | |
| Low or No Signal/Activity | Inactive or degraded 5-LOX enzyme. | Ensure proper storage of the enzyme at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3] Aliquot the enzyme upon first use. |
| Omission of a key reagent. | Double-check that all assay components (buffer, enzyme, substrate, probe) were added to the wells in the correct order and volume.[13] | |
| Incorrect substrate for the LOX isoform being used. | Confirm the substrate preference for your specific lipoxygenase. Arachidonic acid is generally preferred for mammalian 5-LOX.[13] | |
| For cell-based assays, insufficient cell stimulation or lack of necessary co-factors. | Ensure the use of an appropriate stimulus (e.g., calcium ionophore A23187) and that co-factors like ATP and CaCl2 are present in the assay medium if required.[14] | |
| Inconsistent Results/High Variability | Incomplete solubilization of the test compound. | Ensure the compound is fully dissolved in the stock solvent before preparing dilutions. Vortex the stock solution before use.[1] |
| Uneven cell seeding in cell-based assays. | Ensure a homogenous cell suspension before seeding and use proper plating techniques to achieve even cell distribution.[1] | |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[1] | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | |
| Positive Control Inhibitor Shows No Effect | The concentration of the 5-LOX enzyme is too high. | Optimize the enzyme concentration to ensure the assay is in the linear range and sensitive to inhibition.[13] |
| The positive control inhibitor was not added or was prepared incorrectly. | Confirm that the inhibitor was added at the correct concentration and that the stock solution is not degraded. | |
| The inhibitor is not effective against the specific LOX isoform used. | Ensure the positive control is a known inhibitor of the lipoxygenase being assayed. |
Quantitative Data Summary
Table 1: IC50 Values of Common 5-LOX Inhibitors
| Inhibitor | Assay Type | Organism/System | IC50 Value |
| Zileuton | Cell-based (PGE2 production) | Murine Peritoneal Macrophages | 5.79 µM[15] |
| Cell-free (5-HETE synthesis) | Rat Basophilic Leukemia Cell Supernatant | 0.5 µM[16] | |
| Cell-based (LTB4 biosynthesis) | Human Polymorphonuclear Leukocytes | 0.4 µM[16] | |
| Cell-based (LTB4 biosynthesis) | Human Whole Blood | 0.9 µM[16] | |
| NDGA | Cell-free | Not specified | 8 µM[11] |
| Cell-based (TNF-alpha antagonism) | Murine Microglia | 8 µM[12] | |
| Cell-based (Fluorescence) | HEK 293 cells expressing 5-LOX | Inhibition observed at ≥ 0.1 µM[14] | |
| Colorimetric | Soybean 15-Lipoxygenase | 9 µM |
Experimental Protocols
Fluorometric 5-LOX Inhibitor Screening Assay (Cell-Free)
This protocol is adapted from commercially available kits.[3]
Materials:
-
5-LOX Enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., Arachidonic Acid)
-
Positive Control Inhibitor (e.g., Zileuton)
-
Test Compounds
-
96-well white plate with a flat bottom
-
Multi-well spectrophotometer (ELISA reader) with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Thaw all components on ice.
-
Prepare 1X LOX Assay Buffer by diluting the concentrated stock.
-
Prepare working solutions of the LOX probe and substrate according to the manufacturer's instructions.
-
Dissolve test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
Add 2 µL of the test compound, positive control, or solvent control to the appropriate wells of the 96-well plate.
-
Add LOX Assay Buffer to bring the volume in each well to 40 µL.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add 40 µL of the Reaction Mix to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the LOX Substrate working solution to each well.
-
Immediately begin measuring the fluorescence at an excitation/emission of ~500/536 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the fluorescence curve for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the solvent control.
-
Spectrophotometric 5-LOX Inhibitor Assay (Cell-Free)
This protocol is based on the principle of measuring the increase in absorbance at 234 nm due to the formation of conjugated dienes.[1][2]
Materials:
-
Purified 5-LOX Enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate (e.g., Arachidonic Acid or Linoleic Acid)
-
Test Compounds
-
96-well UV-transparent plate
-
Microplate reader capable of reading UV absorbance
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Reconstitute the 5-LOX enzyme in cold assay buffer.
-
Prepare a stock solution of the substrate in ethanol and dilute to the final working concentration in assay buffer just before use.
-
Dissolve test compounds in a suitable solvent.
-
-
Assay Protocol:
-
Add test compounds or vehicle control to the wells.
-
Add the 5-LOX enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each test compound concentration compared to the vehicle control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 3. abcam.com [abcam.com]
- 4. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 12. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of CMI-977
Welcome to the CMI-977 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects of CMI-977, a potent 5-lipoxygenase (5-LO) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations.
CMI-977, also known as LDP-977 or MLN-977, is an orally active N-hydroxyurea derivative that inhibits the 5-LO enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[][2][3] While it was investigated as a potential anti-asthmatic agent, understanding its full selectivity profile is crucial for interpreting experimental results accurately.[][2][3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with CMI-977?
A: Off-target effects occur when a compound, such as CMI-977, interacts with proteins other than its intended therapeutic target (in this case, 5-lipoxygenase).[4][5] These unintended interactions can lead to misleading experimental data, cellular toxicity, or other unforeseen biological responses.[4] Although preclinical data suggested high selectivity for CMI-977, it is critical to experimentally verify its specificity in your system of interest, as even highly selective compounds can exhibit off-target activities.[6]
Q2: I am observing a phenotype in my experiments that is not consistent with 5-LO inhibition. Could this be an off-target effect of CMI-977?
A: It is possible. Discrepancies between the expected and observed phenotype are a common indicator of potential off-target effects.[4][7] To investigate this, we recommend a multi-step approach:
-
Dose-Response Analysis: Compare the concentration of CMI-977 required to elicit the unexpected phenotype with its known IC50 for 5-LO inhibition. A significant deviation may suggest an off-target effect.[7]
-
Use a Structurally Unrelated 5-LO Inhibitor: Treat your cells with a different class of 5-LO inhibitor. If the phenotype is not replicated, it is more likely to be an off-target effect specific to CMI-977's chemical structure.[4]
-
Rescue Experiment: If feasible, overexpress the 5-LO enzyme in your cells. If this does not reverse the observed phenotype, it strongly suggests the involvement of other targets.[4]
Q3: What are some potential off-target classes for a compound like CMI-977?
A: While specific off-target data for CMI-977 is not extensively published, compounds with similar structural motifs (e.g., hydroxamates) can sometimes interact with other metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), due to their metal-chelating properties. Kinases are also common off-targets for many small molecules.[7] Therefore, comprehensive profiling is recommended.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
If you observe significant cytotoxicity at concentrations where on-target 5-LO inhibition is expected to be well-tolerated, consider the following troubleshooting steps:
| Observation | Potential Cause | Recommended Action |
| High levels of cell death at or below the 5-LO IC50. | Off-target toxicity. | 1. Lower the Concentration: Determine the minimal effective concentration for 5-LO inhibition in your system and assess if cytotoxicity persists.[5]2. Compare with Other 5-LO Inhibitors: Test if other, structurally different 5-LO inhibitors induce similar toxicity at equivalent on-target inhibitory concentrations.[7]3. Cell Line Panel Screening: Screen CMI-977 against a panel of cell lines with varying expression levels of 5-LO. A lack of correlation between 5-LO expression and cytotoxicity points to off-target effects.[7] |
| Cytotoxicity only at high concentrations. | Engagement of lower-affinity off-targets. | This is a common scenario. Focus your experiments on concentrations that are relevant for 5-LO inhibition and acknowledge the potential for off-target effects at higher doses.[5] |
Guide 2: Inconsistent Phenotypic Results
If the observed cellular response to CMI-977 is variable or does not align with the known function of the leukotriene pathway, use this guide to dissect the potential causes.
| Observation | Potential Cause | Recommended Action |
| Observed phenotype does not match the known downstream effects of 5-LO inhibition. | The phenotype is driven by an off-target of CMI-977. | 1. Validate with a Secondary Inhibitor: Use a structurally distinct 5-LO inhibitor to see if the phenotype is recapitulated.[5]2. Perform a Rescue Experiment: Overexpress 5-LO to see if the phenotype can be reversed.[4]3. Identify Off-Targets: Employ methods like proteomics or kinome screening to identify potential off-target proteins (see Experimental Protocols below). |
| The potency of CMI-977 for the observed phenotype is significantly different from its 5-LO inhibitory potency. | The phenotype is likely mediated by an off-target. | Focus on identifying the off-target responsible for the phenotype at that specific concentration range. |
Data Presentation
The following table presents hypothetical kinase profiling data for CMI-977 to illustrate how such data might be structured. Note: This data is for illustrative purposes only and is not based on actual experimental results for CMI-977.
| Kinase Target | % Inhibition at 1 µM CMI-977 | IC50 (nM) | Potential Implication |
| 5-LO (On-Target) | 95% | 50 | Expected On-Target Activity |
| Kinase A | 85% | 250 | High-potency off-target; could contribute to observed phenotype. |
| Kinase B | 60% | 1,500 | Moderate-potency off-target; may be relevant at higher concentrations. |
| Kinase C | 15% | >10,000 | Low-potency off-target; unlikely to be significant. |
| Kinase D | 92% | 150 | High-potency off-target; warrants further investigation. |
Mandatory Visualizations
Caption: CMI-977 on- and potential off-target pathways.
Caption: Workflow for investigating off-target effects.
Experimental Protocols
Protocol 1: Kinase Profiling
This protocol outlines a general procedure for screening CMI-977 against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of CMI-977 against a broad range of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of CMI-977 in DMSO. Perform serial dilutions to create a range of concentrations for testing.[8]
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a diverse panel of kinases (e.g., >100 kinases).
-
Assay Performance: The service provider will typically perform enzymatic assays in a high-throughput format. This usually involves incubating the kinase, a substrate (often a peptide), and ATP with your compound at one or more concentrations.
-
Data Analysis: The percentage of inhibition for each kinase at a given CMI-977 concentration is calculated.[8] For significant "hits" (e.g., >70% inhibition), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm that CMI-977 is engaging its intended target (5-LO) and potentially identify off-targets within a cellular context.[10]
Objective: To assess the target engagement of CMI-977 with 5-LO and other proteins in intact cells by measuring changes in their thermal stability.[11][12]
Methodology:
-
Cell Treatment: Treat cultured cells with CMI-977 at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[5]
-
Cell Lysis and Protein Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[5]
-
Protein Detection: Analyze the amount of soluble 5-LO (and other proteins of interest) remaining at each temperature using Western blotting or other protein detection methods like mass spectrometry.[5][10]
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the CMI-977-treated samples indicates that the compound is binding to and stabilizing the protein.[12] An isothermal dose-response CETSA can be performed at a fixed temperature to determine the potency of target engagement (EC50).[10]
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
Technical Support Center: Optimizing CMI-977 Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of CMI-977 and other 5-lipoxygenase (5-LOX) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is CMI-977 and what is its mechanism of action?
A1: CMI-977, also known as LDP-977 or MLN-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1] Its primary mechanism of action is to block the synthesis of leukotrienes, which are pro-inflammatory mediators.[1] By inhibiting the 5-LOX pathway, CMI-977 prevents the conversion of arachidonic acid into leukotrienes, thereby reducing the inflammatory response. This compound was initially investigated as a potential treatment for asthma.[1]
Q2: I am not seeing the expected inhibitory effect of CMI-977 in my cell culture experiments. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. These include suboptimal compound concentration, issues with compound solubility and stability, cell line-specific differences in 5-LOX expression and sensitivity, and potential off-target effects. It is also important to ensure the assay is properly optimized for detecting leukotriene production.
Q3: What is the recommended working concentration for CMI-977?
Q4: How should I prepare and store CMI-977 stock solutions?
A4: CMI-977 contains a hydroxyurea moiety, which is freely soluble in water.[4][5] However, for cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). Hydroxyurea itself is soluble in DMSO.[6][7] Prepare a high-concentration stock (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium immediately before use. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Are there any known off-target effects of CMI-977 or other 5-LOX inhibitors?
A5: Yes, some 5-LOX inhibitors have been reported to have off-target effects, which could influence experimental outcomes.[2][8][9] For instance, some inhibitors of the 5-LOX pathway have been shown to interfere with prostaglandin transport.[2][9] It is crucial to include appropriate controls in your experiments to account for potential off-target effects. This could involve using a structurally unrelated 5-LOX inhibitor or a cell line with knocked-down 5-LOX expression.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of leukotriene production | Suboptimal concentration of CMI-977. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM). |
| Poor compound solubility or stability in culture medium. | Prepare fresh working solutions from a DMSO stock immediately before each experiment. Ensure the final DMSO concentration is low and consistent across all conditions. Visually inspect the medium for any precipitation after adding the compound. | |
| Low 5-LOX expression in the chosen cell line. | Verify the expression of 5-LOX in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high 5-LOX expression (e.g., HL-60, U937). | |
| Inefficient stimulation of leukotriene synthesis. | Ensure that the stimulus used to induce leukotriene production (e.g., calcium ionophore A23187, fMLP) is at an optimal concentration and incubation time for your cell line. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a calibrated pipette. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Inconsistent compound addition. | Use a multichannel pipette for adding the compound to minimize timing differences between wells. | |
| Observed cytotoxicity at expected inhibitory concentrations | Off-target effects of the compound. | Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (vehicle-treated cells). Consider using a different 5-LOX inhibitor with a distinct chemical structure. |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is below cytotoxic levels for your cell line (typically <0.5%). | |
| Cell line sensitivity. | Some cell lines may be more sensitive to 5-LOX inhibition or the compound itself. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay. |
Data Presentation
Due to the discontinuation of CMI-977's clinical development, a comprehensive table of its IC50 values across various cell lines is not publicly available. For comparison, below is a table summarizing the reported IC50 values for various other 5-LOX inhibitors in different cell lines.
| 5-LOX Inhibitor | Cell Line | Assay Type | IC50 Value |
| Zileuton | HeLa, A549, HCA-7 | PGE2 Release | 0.1 - 9.1 µM[2][3] |
| AA-861 | HeLa, A549, HCA-7 | PGE2 Release | 0.1 - 9.1 µM[2][3] |
| BWA4C | HeLa, A549, HCA-7 | PGE2 Release | 0.1 - 9.1 µM[2][3] |
| CJ-13,610 | HeLa, A549, HCA-7 | PGE2 Release | 0.1 - 9.1 µM[2][3] |
| NDGA | HEK293/5-LOX | Fluorescence Assay | ≥ 0.1 µM[10] |
Experimental Protocols
Protocol 1: Determination of CMI-977 IC50 for Leukotriene B4 (LTB4) Production
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of CMI-977 on LTB4 production in a suitable cell line (e.g., HL-60).
Materials:
-
CMI-977
-
DMSO (cell culture grade)
-
HL-60 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA kit
-
96-well cell culture plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Compound Preparation: Prepare a 10 mM stock solution of CMI-977 in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Pre-incubation: Add the diluted CMI-977 solutions to the cells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Stimulation: Add calcium ionophore A23187 to a final concentration of 1 µM to all wells (except for the unstimulated control) to induce LTB4 production.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for LTB4 measurement.
-
LTB4 Measurement: Quantify the amount of LTB4 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of LTB4 inhibition against the log concentration of CMI-977. Use a non-linear regression model to calculate the IC50 value.
Signaling Pathways
The primary mechanism of action of CMI-977 is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene biosynthesis pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
CMI-977 Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of CMI-977 in solution. The information is curated to address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing CMI-977 stock solutions?
For short-term storage (days to weeks), it is recommended to store CMI-977 solutions at 0 - 4 °C. For long-term storage (months to years), solutions should be kept at -20 °C or lower.[] It is crucial to minimize freeze-thaw cycles to prevent degradation. Aliquoting the stock solution into single-use vials is highly recommended.
Q2: What solvents are recommended for dissolving CMI-977?
Q3: What are the potential signs of CMI-977 degradation in my solution?
Visual indicators of degradation can include a change in color of the solution or the formation of precipitates. However, chemical degradation can occur without any visible changes. Therefore, if you observe inconsistent experimental results, it is prudent to consider the possibility of compound degradation.
Q4: Which functional groups in the CMI-977 molecule are most susceptible to degradation?
The CMI-977 molecule contains several functional groups that could be susceptible to degradation under certain conditions:
-
N-hydroxyurea moiety: This group can be prone to hydrolysis, especially in aqueous solutions. Hydroxyurea itself has been noted for its decreasing stability in water.[2]
-
Alkyne group: The triple bond in the alkyne chain can be susceptible to hydration, particularly in the presence of acidic conditions and certain metal ions.[3][4][5]
-
p-Fluorophenyl ether: While the carbon-fluorine bond is generally very stable, aromatic fluorides can be susceptible to photodegradation under UV light exposure.[6][7]
-
Tetrahydrofuran (THF) ring: The THF ring is generally considered chemically stable under most experimental conditions.[8][9]
Troubleshooting Guides
Issue: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
This could be an indication of CMI-977 degradation.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Dissolve a new vial of CMI-977 powder in the appropriate solvent.
-
Compare with old stock: Run a parallel experiment comparing the activity of the freshly prepared solution with your existing stock.
-
Check storage conditions: Ensure that your stock solutions have been stored correctly at the recommended temperature and protected from light.
-
Minimize time in aqueous media: Prepare the final dilutions in your aqueous cell culture medium immediately before adding to the cells. The N-hydroxyurea group may be susceptible to hydrolysis.
-
Issue: I see a precipitate in my CMI-977 stock solution after storage.
Precipitation can occur for several reasons.
-
Troubleshooting Steps:
-
Solubility limit: You may have exceeded the solubility limit of CMI-977 in the chosen solvent, especially after a freeze-thaw cycle. Try gently warming the solution to see if the precipitate redissolves.
-
Degradation product: The precipitate could be a less soluble degradation product. If the precipitate does not redissolve upon warming, it is best to discard the solution and prepare a fresh one.
-
Solvent evaporation: Check if the solvent has evaporated during storage, leading to an increase in concentration and subsequent precipitation.
-
Issue: My analytical characterization (e.g., HPLC, LC-MS) of the CMI-977 solution shows unexpected peaks.
The appearance of new peaks is a strong indicator of degradation or the presence of impurities.
-
Troubleshooting Steps:
-
Analyze a fresh sample: Prepare a solution from a new vial of CMI-977 and analyze it to confirm if the unexpected peaks are present in the source material.
-
Stress testing: To identify potential degradation products, you can perform forced degradation studies by exposing the CMI-977 solution to heat, acid, base, and light, followed by analytical characterization.
-
Review your solution preparation: Ensure that the solvent and any additives are of high purity and are not contributing to the observed impurities.
-
Data Presentation
Table 1: General Storage and Handling Recommendations for CMI-977 Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Short-term (days-weeks): 0 - 4 °C[] Long-term (months-years): -20 °C[] | To minimize the rate of chemical degradation. |
| Solvent | DMSO, Ethanol, Methanol | Based on the chemical structure, solubility is likely higher in organic solvents. |
| Freeze-Thaw Cycles | Minimize by aliquoting into single-use vials. | Repeated freezing and thawing can accelerate degradation and affect solubility. |
| Light Exposure | Store in amber vials or protect from light. | The p-fluorophenyl group may be susceptible to photodegradation. |
| Preparation in Aqueous Media | Prepare fresh for each experiment. | The N-hydroxyurea moiety may be prone to hydrolysis in aqueous solutions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing CMI-977 Stability by HPLC
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific instrumentation and potential degradation products.
-
Preparation of CMI-977 Solution: Prepare a stock solution of CMI-977 in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Dilute the stock solution to an appropriate concentration (e.g., 100 µM) with the mobile phase and inject it into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.
-
Incubation: Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, pH values, or light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14 days), remove an aliquot, dilute it in the same manner as the initial sample, and analyze by HPLC.
-
Data Analysis: Compare the peak area of CMI-977 at each time point to the initial peak area to determine the percentage of the compound remaining. Monitor for the appearance of new peaks, which would indicate degradation products.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of CMI-977 based on its functional groups.
Caption: Troubleshooting workflow for suspected CMI-977 solution instability.
References
- 2. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
interpreting unexpected results with CMI-977
Welcome to the technical support center for CMI-977. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues. CMI-977 is a potent, orally active inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes. While it was investigated as a potential anti-asthmatic agent, it is no longer pursued as a clinical candidate. Understanding its mechanism and potential for off-target effects is critical for its application in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CMI-977?
A1: CMI-977 is a selective inhibitor of 5-lipoxygenase (5-LOX).[1][2] 5-LOX is the key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are pro-inflammatory mediators.[2][3] By inhibiting 5-LOX, CMI-977 blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects.[4] CMI-977 belongs to the class of N-hydroxyurea derivatives, which are known to act as iron-ligand inhibitors of 5-LOX.[2]
Q2: Why was CMI-977 discontinued as a clinical candidate?
A2: While the exact reasons for the discontinuation of CMI-977's clinical development are not publicly detailed in the provided search results, potential reasons could be related to pharmacokinetics, adverse effects, or lack of superior efficacy compared to other treatments. N-hydroxyurea compounds, as a class, can be associated with cytotoxicity and genotoxicity at higher concentrations or with prolonged exposure.[5][6][7]
Q3: What are the expected outcomes of a successful experiment using CMI-977?
A3: In a successfully executed experiment, treatment with CMI-977 is expected to lead to a dose-dependent decrease in the production of 5-LOX metabolites, such as 5-HETE and leukotrienes (e.g., LTB4, LTC4). This should correlate with a reduction in the inflammatory response in cellular or animal models of inflammation.
Troubleshooting Unexpected Results
Unexpected Result 1: No Inhibition of Leukotriene Production
If you observe no significant decrease in leukotriene levels after treating your cells or tissues with CMI-977, consider the following possibilities and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Compound Instability | CMI-977, like many small molecules, may be sensitive to storage conditions. Ensure the compound has been stored correctly at -20°C for long-term storage and protected from light. Prepare fresh stock solutions for each experiment. |
| Incorrect Dosing | Verify the final concentration of CMI-977 in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or system. |
| Cellular Health | Ensure the cells are healthy and viable. High cell death or stress can lead to inconsistent results. Perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment. |
| Assay Conditions | The activity of 5-LOX is sensitive to pH and the concentrations of substrate (arachidonic acid) and enzyme.[8] Optimize these parameters for your specific assay conditions. |
| Cellular Uptake Issues | In whole-cell assays, poor membrane permeability could limit the access of CMI-977 to intracellular 5-LOX. Consider using a cell-free assay with purified 5-LOX to confirm the inhibitory activity of your CMI-977 stock. |
Unexpected Result 2: Increased Cell Death or Cytotoxicity
Observing significant cytotoxicity that is not attributable to the intended anti-inflammatory effect can be a confounding factor.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects of N-Hydroxyurea | CMI-977 is an N-hydroxyurea derivative. Compounds in this class can induce cytotoxicity, DNA damage, and oxidative stress, particularly at high concentrations or with prolonged incubation times.[5][6][7][9] |
| High Compound Concentration | The observed cytotoxicity might be a result of using a concentration of CMI-977 that is too high. Determine the cytotoxic concentration (CC50) and the effective inhibitory concentration (IC50) to identify a therapeutic window. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve CMI-977 is not causing cytotoxicity. Run a vehicle control with the same concentration of solvent. |
| Induction of Apoptosis | Inhibition of the 5-LOX pathway has been shown to induce apoptosis in some cancer cell lines.[10] This may be an intended or unintended effect depending on the experimental context. |
Unexpected Result 3: Altered Prostaglandin Levels
An unexpected increase or decrease in prostaglandin levels after CMI-977 treatment can occur.
| Potential Cause | Troubleshooting Step |
| Substrate Shunting | Inhibition of the 5-LOX pathway can lead to the shunting of the common substrate, arachidonic acid, towards the cyclooxygenase (COX) pathway, resulting in increased production of prostaglandins.[3] |
| Off-Target Effects on Prostaglandin Transport | Some 5-LOX inhibitors have been shown to interfere with the transport of prostaglandins, which could lead to altered extracellular levels.[1] |
| Experimental Variability | Prostaglandin measurements can be sensitive to experimental conditions. Ensure consistent sample handling and use a validated assay for prostaglandin quantification. |
Experimental Protocols
Protocol 1: In Vitro 5-LOX Inhibition Assay (Cell-Based)
Objective: To determine the inhibitory effect of CMI-977 on 5-LOX activity in a cellular context.
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, THP-1 cells)
-
CMI-977
-
Arachidonic Acid (AA)
-
Calcium Ionophore (e.g., A23187)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for LTB4 or other leukotrienes
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of CMI-977 in cell culture medium. Also, prepare a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and wash with PBS.
-
Add the CMI-977 dilutions or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Stimulate the cells with calcium ionophore and arachidonic acid to induce leukotriene synthesis.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Collect the cell supernatant.
-
Quantify the concentration of LTB4 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each CMI-977 concentration relative to the vehicle control.
Signaling Pathways and Workflows
Below are diagrams illustrating key pathways and experimental workflows relevant to working with CMI-977.
Caption: CMI-977 inhibits the 5-LOX enzyme, blocking leukotriene production.
Caption: A typical workflow for assessing CMI-977's inhibitory activity in cells.
Caption: A simplified decision tree for troubleshooting unexpected results.
References
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CMI-977 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the 5-lipoxygenase (5-LOX) inhibitor, CMI-977.
Frequently Asked Questions (FAQs)
Q1: What type of assay is typically used to measure the activity of CMI-977?
A1: CMI-977 is a 5-lipoxygenase (5-LOX) inhibitor.[1][2][3] Its activity is typically measured using a 5-lipoxygenase inhibitor screening assay or a leukotriene immunoassay (such as an ELISA) that quantifies the downstream products of the 5-LOX pathway.
Q2: What are the common sources of variability in these assays?
A2: Variability in enzyme kinetic and immunoassay data can arise from multiple factors. These include the enzyme source and preparation, the genetics and background of the donor tissue, experimental design, and data analysis methods.[1] For plate-based assays, inconsistent pipetting, temperature fluctuations across the plate, and improper washing techniques are frequent causes of variability.
Q3: How should CMI-977 be stored?
A3: For short-term storage (days to weeks), CMI-977 should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High coefficient of variation (CV) between replicate wells can obscure the true effect of CMI-977.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | - Ensure pipettes are properly calibrated. - Use low-retention pipette tips. - Change tips between each standard, sample, and reagent. - Pipette into the side of the wells to avoid splashing. |
| Inconsistent Incubation Temperature | - Avoid stacking plates during incubation steps. - Use a temperature-controlled incubator. - Allow all reagents and plates to come to room temperature before starting the assay. |
| Improper Washing | - Ensure all ports of the plate washer are unobstructed. - Completely aspirate wells between each wash step. - Prepare fresh wash buffer for each assay. |
| Edge Effects | - Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations. - Fill the outer wells with buffer or water to create a more uniform temperature distribution across the plate. |
Issue 2: Poor Standard Curve
A poor standard curve (e.g., low R-squared value) will lead to inaccurate quantification of CMI-977's inhibitory effect.
| Possible Cause | Recommended Solution |
| Improper Standard Dilution | - Briefly centrifuge the stock standard tube before opening. - Ensure the standard is thoroughly dissolved by gentle mixing. - Perform serial dilutions carefully and use fresh tips for each dilution. |
| Incorrect Incubation Times | - Adhere strictly to the incubation times specified in the protocol. - Use a timer to ensure consistency. |
| Degraded Reagents | - Check the expiration dates of all kit components. - Store reagents at the recommended temperatures. |
Example Data: Good vs. Poor Standard Curve
| Standard Concentration (nM) | Good Curve OD (450nm) | Poor Curve OD (450nm) |
| 100 | 2.105 | 1.954 |
| 50 | 1.523 | 1.601 |
| 25 | 0.899 | 1.153 |
| 12.5 | 0.451 | 0.521 |
| 6.25 | 0.228 | 0.355 |
| 3.125 | 0.115 | 0.210 |
| 0 | 0.050 | 0.052 |
| R-squared Value | 0.998 | 0.953 |
Issue 3: Weak or No Signal
A weak or absent signal can prevent the detection of any inhibitory effect of CMI-977.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Aliquot the 5-LOX enzyme and avoid repeated freeze-thaw cycles. - Keep the enzyme on ice at all times during the assay setup. |
| Substrate Degradation | - Prepare the substrate solution immediately before use. - Protect the substrate from light. |
| Incorrect Filter Settings | - For fluorescent assays, verify that the excitation and emission wavelengths on the plate reader are set correctly for the probe being used. |
Experimental Protocols
Protocol 1: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
This protocol outlines a method for screening the inhibitory potential of CMI-977 on 5-LOX activity.
-
Reagent Preparation :
-
Prepare LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme according to the manufacturer's instructions. Warm the assay buffer to room temperature before use. Keep the enzyme on ice.
-
Dissolve CMI-977 in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare a series of dilutions of the CMI-977 stock solution in LOX Assay Buffer.
-
-
Assay Procedure :
-
Add 2 µL of each CMI-977 dilution to the wells of a 96-well white plate.
-
Include "Solvent Control" wells (with solvent only) and "Inhibitor Control" wells (with a known 5-LOX inhibitor like Zileuton).
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add the Reaction Mix to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Prepare the LOX substrate solution.
-
Initiate the reaction by adding the LOX substrate to each well.
-
-
Measurement :
-
Immediately begin reading the fluorescence at an excitation/emission of 500/536 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) for each well within the linear range.
-
Determine the percent inhibition for each CMI-977 concentration relative to the solvent control.
-
Plot the percent inhibition versus the CMI-977 concentration to determine the IC50 value.
-
Visualizations
5-Lipoxygenase Signaling Pathway
Caption: The 5-Lipoxygenase pathway is inhibited by CMI-977.
Experimental Workflow for CMI-977 Inhibition Assay
Caption: Workflow for a 5-LOX inhibitor screening assay.
References
addressing poor solubility of CMI-977
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMI-977. The information is designed to address common challenges, with a particular focus on issues related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is CMI-977?
A1: CMI-977 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators implicated in various diseases, including asthma, which was an initial therapeutic target for CMI-977.[1] It has a molecular formula of C16H19FN2O4 and a molecular weight of 322.34 g/mol .
Q2: What is the primary challenge when working with CMI-977?
A2: The primary challenge researchers face with CMI-977 is its poor solubility in aqueous solutions. It is characterized as being sparingly soluble in water.[2] This can complicate the preparation of stock solutions and its use in aqueous-based biological assays.
Q3: In which solvents is CMI-977 soluble?
A3: CMI-977 is highly soluble in polar organic solvents such as methanol and ethanol.[2] It can also be dissolved in other organic solvents like dimethyl sulfoxide (DMSO) and is soluble in chloroform and ethyl acetate, as indicated by its partition coefficients.[2]
Q4: How should I store CMI-977?
A4: CMI-977 should be stored in a cool, dry place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.
Troubleshooting Guide: Addressing Poor Solubility
This guide provides step-by-step instructions and recommendations for overcoming the solubility challenges of CMI-977 in experimental settings.
Issue 1: CMI-977 is not dissolving in my aqueous buffer.
-
Cause: CMI-977 is inherently hydrophobic and has very low solubility in water.[2]
-
Solution:
-
Prepare a concentrated stock solution in an organic solvent. The recommended primary solvents are methanol or ethanol, where CMI-977 is highly soluble.[2] DMSO is also a viable option.
-
Perform a serial dilution. Once a clear stock solution is obtained, it can be serially diluted into the aqueous buffer of your choice.
-
Mind the final solvent concentration. When diluting the organic stock solution into your aqueous experimental medium, ensure the final concentration of the organic solvent is low enough to not affect the biological system. Typically, a final concentration of <0.5% (v/v) for DMSO, methanol, or ethanol is well-tolerated by most cell cultures.
-
Issue 2: Precipitation is observed after diluting the organic stock solution into an aqueous medium.
-
Cause: The concentration of CMI-977 in the final aqueous solution may still be above its solubility limit, leading to precipitation.
-
Solution:
-
Decrease the final concentration of CMI-977. Try working with a lower final concentration in your assay.
-
Increase the percentage of co-solvent. If your experimental system allows, a slight increase in the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) might help maintain solubility. However, always run a vehicle control to ensure the solvent at that concentration does not influence the experimental outcome.
-
Use of a solubilizing agent. For in vivo or other specific applications, formulation strategies involving solubilizing agents like cyclodextrins or formulating as a solid dispersion may be necessary, though this requires significant formulation development.
-
Data Presentation
The following table summarizes the known solubility characteristics of CMI-977.
| Solvent/System | Solubility/Partition Coefficient | Reference |
| Water | Sparingly soluble | [2] |
| Methanol | Highly soluble | [2] |
| Ethanol | Highly soluble | [2] |
| Chloroform/Water | 34.7:1.0 | [2] |
| Ethyl acetate/Water | 98.7:1.3 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of CMI-977 in DMSO
-
Weighing the compound: Accurately weigh out 3.22 mg of CMI-977 (MW: 322.34 g/mol ).
-
Dissolving in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the weighed CMI-977.
-
Ensuring complete dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparing a 10 µM Working Solution in Cell Culture Medium
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM CMI-977 stock solution in DMSO at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation from a high concentration jump, first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix thoroughly by gentle inversion or pipetting before adding to your experimental setup.
Visualizations
5-Lipoxygenase Signaling Pathway
The following diagram illustrates the 5-Lipoxygenase (5-LOX) pathway, which is inhibited by CMI-977. The pathway starts with the release of arachidonic acid from the cell membrane and leads to the production of various leukotrienes.
Caption: The 5-Lipoxygenase pathway and the inhibitory action of CMI-977.
Experimental Workflow for Solubilizing CMI-977
This diagram outlines the recommended workflow for preparing CMI-977 solutions for in vitro experiments.
Caption: Recommended workflow for preparing CMI-977 solutions.
References
CMI-977 interference with other pathways
Welcome to the technical support center for CMI-977. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing CMI-977 effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues and clarify the compound's mechanism and potential interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CMI-977?
CMI-977 is known as a 5-Lipoxygenase (5-LO) inhibitor.[] Its principal function is to block the activity of the 5-LO enzyme, which is a key player in the biosynthesis of leukotrienes.[] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. By inhibiting 5-LO, CMI-977 effectively reduces the production of leukotrienes, thereby dampening inflammatory responses. This makes it a valuable tool for studying inflammatory pathways and for potential therapeutic applications in inflammatory diseases.
Q2: Are there any known off-target effects or interference with other signaling pathways?
While CMI-977 is designed to be a specific inhibitor of 5-LO, like many small molecule inhibitors, there is a potential for off-target effects and crosstalk with other cellular signaling pathways. The most well-documented interactions for 5-LO inhibitors involve the NF-κB and MAPK signaling pathways, as well as the prostaglandin synthesis pathway.
-
NF-κB Pathway: The 5-LO pathway and the NF-κB pathway are known to have a functional relationship. Inhibition of 5-LO has been shown to affect the activation of NF-κB, a critical regulator of inflammatory and immune responses.
-
MAPK Pathway: The leukotriene signaling cascade can influence the activation of Mitogen-Activated Protein Kinases (MAPKs). Consequently, inhibiting this pathway with CMI-977 could potentially modulate MAPK-dependent cellular processes.
-
Prostaglandin Synthesis: Both leukotrienes and prostaglandins are derived from arachidonic acid. Inhibition of the 5-LO pathway can sometimes lead to a shunting of the arachidonic acid substrate towards the cyclooxygenase (COX) pathway, potentially altering the production of prostaglandins.[2][3][4][5][6]
It is crucial for researchers to be aware of these potential interactions and to design experiments with appropriate controls to distinguish between on-target and off-target effects.
Q3: Has CMI-977 been investigated in clinical trials?
Information regarding clinical trials specifically for CMI-977 is limited in the public domain. However, other inhibitors of the leukotriene pathway, such as LTA4H inhibitors, have been evaluated in clinical studies. For instance, the LTA4H inhibitor LYS006 has undergone Phase I clinical trials and was found to be well-tolerated with a favorable safety profile.[7][8] While not directly applicable to CMI-977, this information on a related compound provides context for the potential clinical investigation of leukotriene pathway inhibitors.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during experiments with CMI-977.
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent results | Off-target effects of CMI-977. | 1. Validate On-Target Effect: Confirm that CMI-977 is inhibiting the 5-LO pathway in your experimental system. This can be done by measuring the levels of downstream leukotrienes (e.g., LTB4) using an ELISA or mass spectrometry. 2. Use a Rescue Experiment: If possible, add back the downstream product of the inhibited enzyme (e.g., LTB4) to see if it reverses the observed phenotype. This can help confirm that the effect is due to the inhibition of the 5-LO pathway. 3. Use a Structurally Unrelated Inhibitor: Employ another 5-LO inhibitor with a different chemical structure to see if it produces the same effect. This can help rule out off-target effects specific to the chemical scaffold of CMI-977. |
| Observed phenotype does not align with known 5-LO pathway functions | CMI-977 may be interfering with other signaling pathways such as NF-κB or MAPK. | 1. Assess Key Signaling Nodes: Use techniques like Western blotting or reporter assays to check the activation status of key proteins in suspected off-target pathways (e.g., phosphorylation of p65 for NF-κB, or phosphorylation of ERK/p38 for MAPK). 2. Titrate the Inhibitor Concentration: Use the lowest effective concentration of CMI-977 to minimize potential off-target effects. |
| Difficulty in determining the optimal working concentration | The IC50 value can vary between different cell types and experimental conditions. | 1. Perform a Dose-Response Curve: Determine the optimal concentration of CMI-977 for your specific cell line and assay by performing a dose-response experiment. 2. Consult Literature: Review published studies that have used CMI-977 or similar 5-LO inhibitors in comparable experimental systems to get a starting concentration range. |
Quantitative Data on Off-Target Effects of 5-LOX Inhibitors
The following table summarizes quantitative data on the off-target effects of various 5-LOX inhibitors. This data is provided for reference and may help in designing control experiments when using CMI-977. Note that these are not direct data for CMI-977.
| Inhibitor | Off-Target Pathway/Effect | Cell Line/System | Quantitative Measurement (IC50 or % inhibition) | Reference |
| Zileuton | Prostaglandin E2 (PGE2) Release | Human Whole Blood | IC50 = 3.3 µM | [4][6] |
| AA-861 | Prostaglandin E2 (PGE2) Release | Human Whole Blood | IC50 = 1.1 µM | [4][6] |
| BWA4C | Prostaglandin E2 (PGE2) Release | Human Whole Blood | IC50 = 0.4 µM | [4][6] |
| CJ-13,610 | Prostaglandin E2 (PGE2) Release | Human Whole Blood | IC50 = 9.1 µM | [4][6] |
| MK-886 | BrdU Incorporation (DNA synthesis) | Capan-2 cells | IC50 = 24 µM | [9] |
| BWA4C | BrdU Incorporation (DNA synthesis) | Capan-2 cells | IC50 = 23 µM | [9] |
Experimental Protocols
1. Protocol for Assessing NF-κB Pathway Activation
This protocol describes how to measure the activation of the NF-κB pathway by quantifying the nuclear translocation of the p65 subunit using immunofluorescence microscopy.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with CMI-977 at the desired concentration for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 30-60 minutes. Include appropriate vehicle controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
2. Protocol for Assessing MAPK Pathway Activation
This protocol outlines the use of Western blotting to detect the phosphorylation of ERK1/2, a key indicator of MAPK pathway activation.[10][11][12][13][14]
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with CMI-977 and a MAPK activator (e.g., EGF, 100 ng/mL) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of ERK activation.
-
Visualizations
Caption: The 5-Lipoxygenase (5-LO) pathway and the inhibitory action of CMI-977.
Caption: Potential crosstalk of the 5-LO pathway with NF-κB and MAPK signaling.
Caption: A logical workflow for troubleshooting unexpected results with CMI-977.
References
- 2. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 5. Prostaglandins inhibit 5-lipoxygenase-activating protein expression and leukotriene B4 production from dendritic cells via an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-Lipoxygenase Inhibition: CMI-977 versus Zileuton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent 5-lipoxygenase (5-LO) inhibitors: CMI-977 and the commercially available drug, zileuton. The information presented herein is supported by experimental data to aid in research and development decisions.
Introduction to 5-Lipoxygenase Inhibition
5-Lipoxygenase (5-LO) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] The 5-LO pathway is initiated by the conversion of arachidonic acid into leukotriene A4 (LTA4), which is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are significantly involved in the pathophysiology of various inflammatory diseases, most notably asthma, where they induce bronchoconstriction, mucus secretion, and inflammation.[1] Inhibition of 5-LO, therefore, presents a key therapeutic strategy for managing these conditions.
Zileuton is an orally active 5-LO inhibitor and the only drug in its class approved for the treatment of asthma.[1] CMI-977 (also known as LDP-977) is a potent, second-generation 5-LO inhibitor that was under development for asthma.[2][] This guide will compare these two compounds based on their mechanism of action, inhibitory potency, and the experimental protocols used for their evaluation.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Assay System | Measured Endpoint | IC50 Value |
| Zileuton | Rat Basophilic Leukemia (RBL-1) cells | 5-HETE synthesis | ~0.5 µM |
| Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE synthesis | ~0.3 µM | |
| Human Polymorphonuclear Leukocytes (PMNLs) | LTB4 biosynthesis | ~0.4 µM | |
| Human Whole Blood (ex vivo) | LTB4 biosynthesis | ~0.9 µM | |
| CMI-977 | Human Whole Blood (ex vivo) | LTB4 production | Potent inhibitor (specific IC50 not published) |
Mechanism of Action
Both CMI-977 and zileuton function as direct inhibitors of the 5-lipoxygenase enzyme.
Zileuton acts as an iron ligand inhibitor. The active site of 5-LO contains a non-heme iron atom that is essential for its catalytic activity. Zileuton is believed to chelate this iron atom, thereby preventing the enzyme from binding to its substrate, arachidonic acid, and initiating the synthesis of leukotrienes.[1]
CMI-977 is also a potent 5-LO inhibitor, and while its precise binding mechanism is not as extensively documented as zileuton's in the available literature, it is understood to directly interfere with the 5-LO enzyme to block the production of leukotrienes.
Signaling Pathway of 5-Lipoxygenase and Inhibition
The following diagram illustrates the 5-lipoxygenase signaling pathway and the points of inhibition by CMI-977 and zileuton.
Experimental Protocols
The evaluation of 5-LO inhibitors typically involves a series of in vitro and ex vivo assays to determine their potency and selectivity. Below are detailed methodologies for key experiments.
Cell-Free 5-Lipoxygenase Inhibition Assay
This assay assesses the direct inhibitory effect of the compounds on the isolated 5-LO enzyme.
-
Enzyme Source: Recombinant human 5-lipoxygenase or 5-LO from the supernatant of sonicated rat basophilic leukemia (RBL-1) cells.
-
Substrate: Arachidonic acid.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing ATP and calcium chloride.
-
Procedure:
-
The 5-LO enzyme preparation is pre-incubated with various concentrations of the test inhibitor (e.g., CMI-977 or zileuton) or vehicle control for a specified time at a controlled temperature (e.g., 10 minutes at 4°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes at 37°C).
-
The reaction is terminated by the addition of an organic solvent (e.g., methanol) and acidification.
-
The 5-LO products, primarily 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4), are extracted using solid-phase extraction.
-
Quantification of the products is performed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the formation of 5-LO products (IC50) is calculated.
Cellular 5-Lipoxygenase Inhibition Assay (Intact Cells)
This assay evaluates the inhibitor's ability to penetrate the cell membrane and inhibit 5-LO in a more physiologically relevant environment.
-
Cell Type: Human polymorphonuclear leukocytes (PMNLs) or rat basophilic leukemia (RBL-1) cells.
-
Stimulus: Calcium ionophore A23187, which induces an influx of calcium and activates 5-LO.
-
Procedure:
-
Isolated cells are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated with various concentrations of the test inhibitor or vehicle control.
-
5-LO activity is stimulated by the addition of calcium ionophore A23187.
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is stopped, and the cells are pelleted by centrifugation.
-
The supernatant is collected for the analysis of released 5-LO products (LTB4 and 5-HETE).
-
Quantification is performed by enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the stimulated production of 5-LO products by 50%.
Human Whole Blood Ex Vivo 5-Lipoxygenase Inhibition Assay
This assay provides a more comprehensive assessment of the inhibitor's activity in a complex biological matrix, accounting for factors like plasma protein binding.
-
Sample: Freshly drawn human whole blood.
-
Stimulus: Calcium ionophore A23187.
-
Procedure:
-
Aliquots of whole blood are pre-incubated with the test inhibitor or vehicle.
-
Leukotriene synthesis is initiated by the addition of the calcium ionophore.
-
After incubation, the reaction is stopped by the addition of a precipitating agent (e.g., methanol).
-
The sample is centrifuged to remove precipitated proteins.
-
The supernatant is analyzed for LTB4 levels using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of LTB4 production.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a novel 5-lipoxygenase inhibitor.
Logical Comparison of CMI-977 and Zileuton
The following diagram provides a logical framework for comparing CMI-977 and zileuton based on key attributes for a 5-LO inhibitor.
Conclusion
Both CMI-977 and zileuton are effective inhibitors of the 5-lipoxygenase enzyme, a critical target in inflammatory pathways. Zileuton is a well-characterized, clinically approved drug for asthma, with a known mechanism of action as an iron chelator in the 5-LO active site. CMI-977, a second-generation inhibitor, has been demonstrated to be a potent inhibitor of 5-LO, particularly its (2S,5S) stereoisomer. While detailed quantitative potency data for CMI-977 is limited in publicly accessible literature, its description as a potent inhibitor suggests it held significant promise in its development.
For researchers in the field, the choice between these or other 5-LO inhibitors will depend on the specific research question. Zileuton serves as a valuable, well-understood benchmark. The study of compounds like CMI-977, on the other hand, can provide insights into novel chemical scaffolds and potential improvements in potency, selectivity, and pharmacokinetic profiles for the next generation of 5-LO inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of such compounds.
References
A Comparative Analysis of CMI-977 and Other Leukotriene Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CMI-977, a potent 5-lipoxygenase inhibitor, with other key leukotriene inhibitors. The information is intended to support research and drug development efforts in the field of inflammatory and respiratory diseases.
Introduction to Leukotriene Inhibitors
Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO). Inhibiting this pathway is a key therapeutic strategy. Leukotriene inhibitors can be broadly categorized into two main classes: 5-lipoxygenase (5-LO) inhibitors, which block the synthesis of all leukotrienes, and cysteinyl-leukotriene receptor (CysLT) antagonists, which specifically block the action of cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) at their receptors.
CMI-977 (also known as LDP-977 or MLN-977) is a potent, orally active inhibitor of 5-lipoxygenase.[1][2] It was under development for the treatment of asthma and was reported to be 5-10 times more potent than Zileuton, another 5-LO inhibitor. However, the clinical development of CMI-977 was discontinued due to safety concerns, specifically observations of elevated liver enzymes in Phase II trials.[3]
This guide compares CMI-977 to the 5-LO inhibitor Zileuton, and the CysLT1 receptor antagonists Montelukast and Zafirlukast.
Quantitative Comparison of Leukotriene Inhibitors
The following table summarizes the available quantitative data for CMI-977 and the selected comparator drugs. Direct IC50 values for CMI-977 are not publicly available; its potency is presented relative to Zileuton.
| Compound | Target | Mechanism of Action | Potency (IC50) | Clinical Status |
| CMI-977 | 5-Lipoxygenase (5-LO) | Inhibits the synthesis of all leukotrienes | 5-10 times more potent than Zileuton | Development Discontinued (Phase II)[3] |
| Zileuton | 5-Lipoxygenase (5-LO) | Inhibits the synthesis of all leukotrienes | ~0.5 - 1.0 µM (in various cell-based assays) | Approved for the treatment of asthma |
| Montelukast | CysLT1 Receptor | Antagonizes the action of cysteinyl-leukotrienes | ~1-5 nM | Approved for the treatment of asthma and allergic rhinitis |
| Zafirlukast | CysLT1 Receptor | Antagonizes the action of cysteinyl-leukotrienes | ~1-2 nM | Approved for the treatment of asthma |
Signaling Pathway and Points of Inhibition
The following diagram illustrates the leukotriene synthesis pathway and highlights the points of intervention for 5-LO inhibitors and CysLT1 receptor antagonists.
Caption: Leukotriene synthesis pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of leukotriene inhibitors.
5-Lipoxygenase (5-LO) Activity Assay
This assay is used to determine the inhibitory activity of compounds like CMI-977 and Zileuton on the 5-LO enzyme.
Caption: Workflow for a 5-Lipoxygenase activity assay.
Detailed Methodology:
-
Enzyme Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from fresh human blood. The cells are sonicated, and the supernatant containing the 5-LO enzyme is collected after centrifugation.
-
Inhibitor Preparation: A stock solution of the test compound (e.g., CMI-977) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Reaction: The enzyme preparation is pre-incubated with the test inhibitor or vehicle control for a specified time at a controlled temperature. The reaction is initiated by adding arachidonic acid (the substrate for 5-LO) and calcium chloride.
-
Reaction Termination and Analysis: After a defined incubation period, the reaction is terminated. The amount of 5-LO products, such as Leukotriene B4 (LTB4), is quantified using methods like High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cysteinyl-Leukotriene Receptor 1 (CysLT1) Binding Assay
This assay is used to determine the binding affinity of CysLT1 receptor antagonists like Montelukast and Zafirlukast.
Caption: Workflow for a CysLT1 receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line that endogenously or recombinantly expresses the CysLT1 receptor (e.g., human U937 cells).
-
Radioligand and Antagonist Preparation: A radiolabeled CysLT1 receptor agonist, typically [3H]-LTD4, is used as the ligand. The test antagonist (e.g., Montelukast) is prepared in a range of concentrations.
-
Binding Reaction: The cell membranes, radiolabeled ligand, and the test antagonist (or vehicle for total binding, and a high concentration of a known antagonist for non-specific binding) are incubated together in a buffer solution.
-
Separation and Quantification: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test antagonist is then calculated from the IC50 value (the concentration of the antagonist that displaces 50% of the specifically bound radioligand) using the Cheng-Prusoff equation.
Conclusion
CMI-977 is a potent 5-lipoxygenase inhibitor that showed promise in preclinical and early clinical development for asthma. While its development was halted due to safety concerns, the exploration of its mechanism and comparison with other leukotriene inhibitors provides valuable insights for the continued development of novel anti-inflammatory therapies. The data and protocols presented in this guide are intended to serve as a resource for researchers in this field, facilitating the design of new experiments and the evaluation of next-generation leukotriene modulators.
References
A Comparative Guide to the Mechanisms of Action: CMI-977 vs. Montelukast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two compounds targeted at the leukotriene pathway for the management of asthma and inflammatory conditions: CMI-977 and montelukast. While both agents interfere with the pro-inflammatory signaling of leukotrienes, they do so at distinct points in the biochemical cascade. This guide outlines their mechanisms, presents available performance data, and details relevant experimental protocols.
At a Glance: Key Mechanistic Differences
| Feature | CMI-977 | Montelukast |
| Target | 5-Lipoxygenase (5-LO) | Cysteinyl Leukotriene Receptor 1 (CysLT1) |
| Mechanism | Inhibition of leukotriene synthesis | Antagonism of leukotriene action |
| Point of Intervention | Upstream in the arachidonic acid cascade | Downstream at the receptor level |
| Development Status | Discontinued as a clinical candidate | Widely approved and marketed |
Introduction to the Leukotriene Pathway in Asthma
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma. They are responsible for a range of pro-inflammatory effects, including bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils, into the airways.[1] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO).
CMI-977: An Inhibitor of Leukotriene Synthesis
CMI-977 is a potent and selective inhibitor of 5-lipoxygenase, the key enzyme responsible for the initial step in the biosynthesis of all leukotrienes from arachidonic acid. Specifically, the (2S,5S) isomer of CMI-977 has been identified as having the most significant biological activity. By inhibiting 5-LO, CMI-977 effectively blocks the production of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This upstream intervention prevents the generation of the inflammatory mediators that drive the asthmatic response.
Although once under investigation as a potential anti-asthmatic agent, the clinical development of CMI-977 was discontinued. As a result, extensive clinical data on its efficacy is not publicly available.
Montelukast: A Leukotriene Receptor Antagonist
Montelukast is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It functions by competitively binding to the CysLT1 receptor on airway smooth muscle cells and inflammatory cells, thereby preventing the binding of the cysteinyl leukotrienes LTC4, LTD4, and LTE4. This downstream blockade specifically inhibits the pro-inflammatory effects mediated through the CysLT1 receptor, such as bronchoconstriction and eosinophil recruitment, without affecting the synthesis of leukotrienes.
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for CMI-977 and montelukast within the leukotriene signaling pathway.
Performance Data: A Comparative Overview
Direct comparative experimental data between CMI-977 and montelukast is not available in the public domain due to the discontinuation of CMI-977's development. However, extensive clinical data for montelukast demonstrates its efficacy in the treatment of asthma.
Table 1: Summary of Performance Data for Montelukast
| Parameter | Montelukast Effect | Supporting Experimental Data |
| Forced Expiratory Volume in 1 second (FEV1) | Significant improvement compared to placebo. | A subgroup analysis of seven clinical trials showed a 7-8% improvement in FEV1 from baseline in patients treated with montelukast, compared to a 1-4% improvement with placebo.[2] |
| Sputum Eosinophils | Significant reduction in airway eosinophilic inflammation. | In a randomized controlled trial, four weeks of montelukast treatment decreased sputum eosinophils from a mean of 7.5% to 3.9%, a significant difference compared to the placebo group which saw an increase.[3][4] |
| Blood Eosinophils | Significant reduction in peripheral blood eosinophil counts. | A study demonstrated a significant reduction in blood eosinophils with montelukast treatment compared to placebo (p=0.009).[3][4] In another study, montelukast reduced the number of eosinophils in peripheral blood from 513 cells/mm³ to 485 cells/mm³ after 12 weeks of treatment.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of compounds like CMI-977 and montelukast.
5-Lipoxygenase (5-LO) Inhibition Assay (for CMI-977)
This in vitro assay is used to determine the inhibitory activity of a compound against the 5-LO enzyme.
Objective: To quantify the concentration of a test compound (e.g., CMI-977) required to inhibit 50% of the 5-LO enzyme activity (IC50).
Materials:
-
Purified human recombinant 5-LO enzyme
-
Arachidonic acid (substrate)
-
Test compound (CMI-977) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: The purified 5-LO enzyme is diluted to a working concentration in the assay buffer.
-
Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (CMI-977) for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Detection: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the product of the 5-LO reaction, is monitored. This can be done by measuring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system in 5-HPETE. Alternatively, a fluorometric assay can be used where the hydroperoxide product reacts with a probe to generate a fluorescent signal.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Ovalbumin (OVA)-Induced Allergic Asthma Model (for in vivo evaluation)
This is a widely used preclinical animal model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential anti-asthmatic drugs.
Objective: To induce an asthma-like phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion, and to assess the therapeutic effect of a test compound.
Materials:
-
BALB/c mice (or other suitable strain)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Test compound (e.g., CMI-977 or montelukast)
-
Phosphate-buffered saline (PBS)
-
Equipment for intraperitoneal injections and aerosol challenge
-
Whole-body plethysmography for measuring airway hyperresponsiveness
-
Materials for bronchoalveolar lavage (BAL) fluid collection and cell counting
-
Histology equipment
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14). This primes the immune system to recognize OVA as an allergen.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period on multiple consecutive days (e.g., days 21-23). This exposure to the allergen in the airways triggers the asthmatic response.
-
Treatment: The test compound is administered to a group of mice, typically before each OVA challenge. A control group receives a vehicle.
-
Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, AHR is measured using whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor agent like methacholine.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and BAL is performed to collect fluid from the lungs. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus) to assess the degree of inflammatory cell infiltration and goblet cell hyperplasia.
-
Data Analysis: The effects of the test compound are evaluated by comparing the AHR, BAL fluid cell counts, and histopathological scores between the treated and control groups.
Conclusion
CMI-977 and montelukast represent two distinct strategies for targeting the leukotriene pathway in inflammatory diseases like asthma. CMI-977 acts as a 5-LO inhibitor, preventing the synthesis of all leukotrienes, while montelukast is a CysLT1 receptor antagonist that blocks the action of cysteinyl leukotrienes at their target receptor. Although CMI-977 showed promise as a potent inhibitor, its clinical development was halted. In contrast, montelukast is a well-established therapeutic agent with a large body of clinical evidence supporting its efficacy in improving lung function and reducing airway inflammation in asthmatic patients. The detailed experimental protocols provided in this guide offer a framework for the evaluation of novel compounds targeting the leukotriene pathway.
References
- 1. The anti-inflammatory effects of leukotriene-modifying drugs and their use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of montelukast in mild persistent asthmatic patients with near-normal lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qdcxjkg.com [qdcxjkg.com]
- 4. Montelukast reduces airway eosinophilic inflammation in asthma: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 194 Influence of Montelukast on the State of Eosinophil Activation in Asthmatic Children - PMC [pmc.ncbi.nlm.nih.gov]
CMI-977: A Comparative Guide to a Potent 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of CMI-977, a potent 5-lipoxygenase (5-LOX) inhibitor. Through a detailed comparison with the clinically approved 5-LOX inhibitor, Zileuton, this document aims to offer valuable insights for researchers engaged in the development of anti-inflammatory and respiratory therapeutics.
Executive Summary
CMI-977, also known as LDP-977 and MLN-977, is a novel, orally active N-hydroxyurea derivative that demonstrates high potency in inhibiting the 5-LOX enzyme.[1] The 5-LOX pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, which are powerful mediators of inflammation and bronchoconstriction. By targeting this enzyme, CMI-977 represents a promising therapeutic agent for inflammatory conditions such as asthma. Reports indicate that CMI-977 is approximately 5 to 10 times more potent than Zileuton in suppressing 5-LOX activity in human whole blood and exhibits a longer duration of action.[1] Despite its promising preclinical profile, CMI-977 is no longer in clinical development.[1] This guide will delve into the available data on its selectivity and provide a framework for its comparison with other 5-LOX inhibitors.
Selectivity Profile: CMI-977 vs. Zileuton
A critical aspect of drug development is understanding the selectivity of a compound, as off-target effects can lead to undesirable side effects. Ideally, a 5-LOX inhibitor should potently inhibit its target enzyme while showing minimal activity against other related enzymes, such as other lipoxygenases (e.g., 12-LOX, 15-LOX) and cyclooxygenases (COX-1 and COX-2).
While qualitative statements describe CMI-977 as a potent and selective 5-LOX inhibitor, specific publicly available data detailing its IC50 values against a broad panel of these related enzymes are limited. For a direct and quantitative comparison, the following table summarizes the known inhibitory activities of Zileuton, providing a benchmark for the expected performance of a selective 5-LOX inhibitor.
| Target Enzyme | Zileuton IC50 | CMI-977 IC50 |
| 5-Lipoxygenase (5-LOX) | ~0.5 - 1 µM (in various cell-based assays) | Data not publicly available (reported to be 5-10x more potent than Zileuton) |
| 12-Lipoxygenase (12-LOX) | > 100 µM | Data not publicly available |
| 15-Lipoxygenase (15-LOX) | > 100 µM | Data not publicly available |
| Cyclooxygenase-1 (COX-1) | > 100 µM | Data not publicly available |
| Cyclooxygenase-2 (COX-2) | > 100 µM | Data not publicly available |
Note: The IC50 values for Zileuton are compiled from various sources and may vary depending on the specific assay conditions.
Signaling Pathway and Mechanism of Action
CMI-977 exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a key player in the arachidonic acid cascade. This pathway leads to the production of leukotrienes, which are potent inflammatory mediators. The diagram below illustrates the leukotriene signaling pathway and the point of intervention for 5-LOX inhibitors like CMI-977.
Caption: The leukotriene signaling pathway and the inhibitory action of CMI-977 on 5-LOX.
Experimental Protocols
The determination of the selectivity profile of a 5-LOX inhibitor involves a series of in vitro enzymatic and cell-based assays. Below are detailed methodologies for the key experiments typically cited in such studies.
5-Lipoxygenase (5-LOX) Inhibition Assay (Cell-Free)
-
Enzyme Source: Recombinant human 5-LOX or supernatant from lysed human polymorphonuclear leukocytes (PMNs).
-
Substrate: Arachidonic acid.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing ATP, CaCl2, and dithiothreitol.
-
Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound (e.g., CMI-977) or vehicle control for a specified time at a controlled temperature (e.g., 37°C). b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a set duration and then terminated by the addition of a stop solution (e.g., a mixture of organic solvents). d. The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a stable metabolite of the 5-LOX reaction, is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or by using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of 5-HETE formation (IC50) is calculated by non-linear regression analysis of the concentration-response curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Whole Blood)
-
Enzyme Source:
-
COX-1: Unstimulated human whole blood (platelets are the primary source of COX-1).
-
COX-2: Human whole blood stimulated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
-
Substrate: Endogenous arachidonic acid.
-
Procedure: a. Whole blood is incubated with various concentrations of the test compound or vehicle control. b. For the COX-1 assay, blood is allowed to clot to induce thromboxane B2 (TXB2) production (a stable metabolite of COX-1 activity). c. For the COX-2 assay, LPS-stimulated blood is incubated to allow for prostaglandin E2 (PGE2) production (a major product of COX-2 activity). d. The reactions are stopped, and plasma or serum is collected. e. TXB2 and PGE2 levels are quantified using specific ELISA kits.
-
Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated.
Experimental Workflow
The general workflow for screening and characterizing a novel 5-LOX inhibitor like CMI-977 is depicted in the following diagram.
Caption: A typical experimental workflow for the discovery and characterization of 5-LOX inhibitors.
Conclusion
CMI-977 is a highly potent 5-lipoxygenase inhibitor that, based on qualitative reports, surpasses the potency of the established drug Zileuton. While a detailed and publicly available quantitative selectivity profile remains elusive, the provided framework for comparison and the detailed experimental protocols offer a valuable resource for researchers in the field. The further elucidation of CMI-977's activity against a broader range of enzymes would be highly beneficial for a complete understanding of its pharmacological profile and its potential as a therapeutic agent. The reasons for the discontinuation of its clinical development may also provide important insights for future drug design in this class.
References
A Comparative Guide to the In Vivo Efficacy of 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various 5-lipoxygenase (5-LO) inhibitors, supported by experimental data from preclinical studies. The information is intended to assist researchers in selecting appropriate compounds for their studies in inflammation and related diseases.
Data Presentation: In Vivo Efficacy of 5-LO Inhibitors
The following table summarizes the in vivo efficacy of several 5-LO inhibitors across different animal models of inflammation and asthma. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental protocols, animal strains, and endpoint measurements.
| 5-LO Inhibitor | Animal Model | Species | Route of Administration | Dosage | Efficacy Endpoint | Observed Efficacy |
| Zileuton | Carrageenan-induced Pleurisy | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Inhibition of LTB4 levels in pleural exudate | 60% inhibition[1] |
| Reduction in pleural exudate volume | 79% reduction[1] | |||||
| Reduction in inflammatory cell migration | 39% reduction[1] | |||||
| Aspirin-induced Asthma | Human | Oral | 800 mg (single dose) | Inhibition of ex vivo LTB4 production | Almost complete inhibition[2] | |
| Reduction in urinary LTE4 excretion | ~50% reduction[2] | |||||
| A-78773 | Various inflammation and allergy models | Animals | - | - | Inhibition of edema, inflammatory cell influx, and bronchospasm | More potent and longer acting than zileuton[3] |
| ZD2138 (ICI D2138) | Aspirin-induced Asthma | Human | Oral | 350 mg (single dose) | Prevention of FEV1 fall | Protected against aspirin-induced FEV1 fall (4.9% fall vs 20.3% with placebo)[4] |
| Inhibition of ex vivo LTB4 generation | 72% inhibition[4] | |||||
| Inhibition of urinary LTE4 excretion rise | 74% inhibition[4] | |||||
| Licofelone | Osteoarthritis Model | Dog | - | - | Reduction in synovial LTB4 synthesis | Significant reduction |
| Reduction in IL-1β synthesis | Significant reduction | |||||
| Osteoarthritis | Human | Oral | 100 mg & 200 mg | Improvement in WOMAC pain scores | Similar efficacy to naproxen |
Signaling Pathway
The following diagram illustrates the 5-lipoxygenase pathway and the points of intervention for 5-LO inhibitors.
Caption: The 5-lipoxygenase pathway leading to the production of pro-inflammatory leukotrienes.
Experimental Workflow
Below is a generalized workflow for evaluating the in vivo efficacy of 5-LO inhibitors in a rodent model of inflammation.
Caption: A typical experimental workflow for in vivo assessment of 5-LO inhibitors.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are generalized and may require optimization based on specific research objectives and laboratory conditions.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
5-LO inhibitor test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and 5-LO inhibitor test groups. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the 5-LO inhibitor or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Collagen-Induced Arthritis in Rats
This model is a well-established method for studying the pathophysiology of rheumatoid arthritis and for evaluating anti-arthritic drugs.
Materials:
-
Female Lewis or Dark Agouti rats (6-8 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
5-LO inhibitor test compounds
-
Vehicle
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of type II collagen (2 mg/mL) in CFA.
-
Primary Immunization (Day 0): Anesthetize the rats and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Prepare an emulsion of type II collagen (2 mg/mL) in IFA. Anesthetize the rats and inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Compound Administration: Begin administration of the 5-LO inhibitor or vehicle on a prophylactic (from day 0) or therapeutic (after onset of arthritis, around day 10-14) regimen.
-
Arthritis Scoring: Visually score the severity of arthritis in all four paws daily or every other day, based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and collect the joints for histopathological evaluation of inflammation, cartilage destruction, and bone erosion.
Zymosan-Induced Air Pouch in Mice
This model is used to study local inflammation and the effects of anti-inflammatory compounds on leukocyte migration and mediator production.
Materials:
-
Male BALB/c or C57BL/6 mice (6-8 weeks old)
-
Sterile air
-
Zymosan A from Saccharomyces cerevisiae (1 mg/mL in sterile saline)
-
5-LO inhibitor test compounds
-
Vehicle
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pouch Formation (Day 0): Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.
-
Pouch Maintenance (Day 3): Re-inflate the pouch with 2 mL of sterile air.
-
Compound Administration (Day 6): Administer the 5-LO inhibitor or vehicle (e.g., p.o. or i.p.) at a specified time before zymosan injection.
-
Induction of Inflammation (Day 6): Inject 1 mL of zymosan solution directly into the air pouch.
-
Exudate Collection: At a predetermined time point (e.g., 4 or 24 hours) after zymosan injection, sacrifice the mice and collect the inflammatory exudate by washing the pouch with a known volume of PBS.
-
Analysis:
-
Measure the volume of the collected exudate.
-
Determine the total and differential leukocyte counts in the exudate using a hemocytometer and cytospin preparations.
-
Measure the levels of inflammatory mediators (e.g., LTB4, cytokines) in the cell-free supernatant of the exudate using ELISA or other immunoassays.
-
References
- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical activity of zileuton and A-78773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the 5-lipoxygenase inhibitor ZD2138 on aspirin-induced asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Lipoxygenase Inhibitors: CMI-977 vs. Zileuton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two notable 5-lipoxygenase (5-LO) inhibitors: CMI-977 (also known as LDP-977) and the clinically approved drug, Zileuton. Both compounds target a critical enzyme in the inflammatory cascade, making them subjects of interest for therapeutic development in diseases like asthma. While Zileuton is an established therapy, CMI-977 was a developmental candidate noted for its high potency. This document summarizes the available head-to-head comparative data, pharmacokinetic profiles, and the experimental methodologies used to evaluate these compounds.
Mechanism of Action: Targeting the Leukotriene Pathway
Both CMI-977 and Zileuton are direct inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators that contribute to inflammation, bronchoconstriction, and immune cell recruitment. By blocking 5-LO, these compounds prevent the conversion of arachidonic acid into leukotriene A4 (LTA4) and subsequent pro-inflammatory mediators like leukotriene B4 (LTB4).
Quantitative Data Comparison
Direct head-to-head studies providing a full comparative dataset are scarce as CMI-977 did not advance to late-stage clinical development. However, preclinical data highlights significant differences in potency.
Table 1: In Vitro Potency Against Leukotriene B4 (LTB4) Synthesis
This table compares the inhibitory potency of the compounds in a human whole blood assay, a relevant ex vivo model for assessing anti-inflammatory activity.
| Compound | IC₅₀ (LTB₄ Synthesis) | Relative Potency | Source |
| Zileuton | 0.9 µM | Baseline | [1] |
| CMI-977 | Not Reported | 5 to 10-fold higher than Zileuton | [2] |
Table 2: Comparative Pharmacokinetic and Clinical Profile
| Parameter | Zileuton | CMI-977 | Source |
| Mechanism | 5-Lipoxygenase Inhibitor | 5-Lipoxygenase Inhibitor | [2] |
| Administration | Oral | Oral | [2] |
| Elimination Half-life | ~2.5 hours (immediate release) | Longer duration of action than Zileuton | [2] |
| Dosing Frequency | 4 times daily (IR) or 2 times daily (ER) | Not Established | |
| Protein Binding | 93% | Not Reported | |
| Clinical Status | Approved for asthma treatment | Development Discontinued | [2] |
Experimental Protocols
The primary assay used to determine the potency of 5-LO inhibitors is the ex vivo human whole blood assay. This method provides a physiologically relevant environment for assessing a compound's activity.
Experimental Workflow: 5-LO Inhibition Assay
Detailed Methodology: Ex Vivo LTB₄ Synthesis Inhibition Assay
This protocol is a synthesized representation of methods described for evaluating 5-LO inhibitors.[1][3]
-
Blood Collection: Whole blood is drawn from healthy human volunteers into heparin-containing tubes.
-
Compound Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of the test inhibitor (e.g., CMI-977 or Zileuton) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Leukotriene synthesis is initiated by adding a calcium ionophore, such as A23187 (e.g., to a final concentration of 30 µM), which activates 5-lipoxygenase in leukocytes. The incubation continues for another set period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped, typically by placing the samples on ice and centrifuging to separate the plasma.
-
Quantification of LTB₄: The concentration of LTB₄ in the resulting plasma supernatant is measured. This is commonly done using a specific and sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The LTB₄ levels from inhibitor-treated samples are compared to the vehicle control. A dose-response curve is generated, and the IC₅₀ value—the concentration of the inhibitor required to reduce LTB₄ production by 50%—is calculated.
Summary and Conclusion
The available data indicates that CMI-977 was a highly potent 5-lipoxygenase inhibitor, demonstrating 5 to 10 times greater potency than Zileuton in ex vivo human whole blood assays.[2] Furthermore, it was reported to have a longer duration of action. Despite these promising preclinical characteristics, the clinical development of CMI-977 was discontinued for reasons not detailed in the reviewed literature.
Zileuton remains the only clinically approved 5-LO inhibitor for the treatment of asthma. This comparison highlights a common challenge in drug development where superior in vitro potency does not always translate to clinical success. Factors such as pharmacokinetics, safety profile, and strategic considerations ultimately determine the trajectory of a drug candidate. For researchers in the field, the story of CMI-977 serves as an important case study in the development of anti-inflammatory therapeutics targeting the leukotriene pathway.
References
Comparative Assessment of CMI-977 Specificity in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor CMI-977 with other relevant inhibitors, Zileuton and Atreleuton. The focus of this comparison is to assess the specificity of CMI-977, a critical factor for its potential as a therapeutic agent and a research tool. The information presented is supported by available experimental data to aid in the selection of the most appropriate compound for specific research or drug development needs.
Introduction to 5-Lipoxygenase Inhibition
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of 5-LOX is a therapeutic strategy for a variety of inflammatory diseases, including asthma. CMI-977 is a potent 5-LOX inhibitor that was investigated as a potential anti-asthmatic drug.[1] Its specificity is a crucial determinant of its efficacy and safety profile. A highly specific inhibitor will primarily interact with its intended target (5-LOX), minimizing off-target effects that can lead to undesirable side effects. This guide compares the specificity of CMI-977 with Zileuton, the first-in-class 5-LOX inhibitor approved for clinical use, and Atreleuton, a second-generation 5-LOX inhibitor.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available in vitro data for CMI-977, Zileuton, and Atreleuton. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. Selectivity is assessed by comparing the IC50 for the primary target (5-LOX) to the IC50 for other related enzymes, such as other lipoxygenase isoforms (12-LOX, 15-LOX) and cyclooxygenase (COX) enzymes.
| Inhibitor | 5-LOX IC50 | 12-LOX IC50 | 15-LOX IC50 | COX-1 IC50 | COX-2 IC50 | Reference |
| CMI-977 | 5-10 times more potent than Zileuton | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| Zileuton | ~0.5 µM (rat basophilic leukemia cells) | >100 µM | >100 µM | >100 µM | Not Reported | |
| Atreleuton | 0.2 µM (human whole blood) | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to determine inhibitor specificity, the following diagrams are provided.
Caption: Leukotriene synthesis pathway and points of inhibition.
Caption: Experimental workflow for determining inhibitor specificity.
Experimental Protocols
Objective: To determine the in vitro potency and selectivity of CMI-977 by comparing its inhibitory effects on 5-LOX, 12-LOX, 15-LOX, COX-1, and COX-2.
Materials:
-
Test Compounds: CMI-977, Zileuton, Atreleuton
-
Cells: Human polymorphonuclear leukocytes (PMNs) for 5-LOX and 12-LOX activity, human platelets for 12-LOX and COX-1 activity, and a suitable cell line (e.g., A549) for COX-2 activity.
-
Reagents: Calcium ionophore A23187, arachidonic acid, lipopolysaccharide (LPS), enzyme immunoassay (EIA) kits or LC-MS/MS for quantification of LTB4, 12-HETE, 15-HETE, PGE2, and TXB2.
Procedure:
-
Cell Preparation: Isolate human PMNs and platelets from fresh human blood. Culture A549 cells and stimulate with LPS to induce COX-2 expression.
-
Inhibitor Preparation: Prepare stock solutions of CMI-977, Zileuton, and Atreleuton in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a range of concentrations.
-
Enzyme Assays:
-
5-LOX Assay (in PMNs): Pre-incubate PMNs with various concentrations of the inhibitors or vehicle control for 15 minutes at 37°C. Stimulate the cells with calcium ionophore A23187 and arachidonic acid. After a 10-minute incubation, terminate the reaction and measure the production of LTB4.
-
12-LOX Assay (in Platelets): Pre-incubate washed platelets with inhibitors or vehicle. Stimulate with arachidonic acid and measure the formation of 12-HETE.
-
15-LOX Assay: Utilize a commercially available recombinant human 15-LOX enzyme and measure the formation of 15-HETE from arachidonic acid in the presence of inhibitors.
-
COX-1 Assay (in Platelets): Pre-incubate platelets with inhibitors or vehicle. Stimulate with arachidonic acid and measure the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2.
-
COX-2 Assay (in LPS-stimulated A549 cells): Pre-incubate LPS-stimulated A549 cells with inhibitors or vehicle. Add arachidonic acid and measure the production of prostaglandin E2 (PGE2).
-
-
Quantification: Analyze the concentration of the respective eicosanoids in the cell supernatants using validated EIA kits or by LC-MS/MS for higher accuracy and the ability to measure multiple analytes simultaneously.
-
Data Analysis: For each inhibitor and each enzyme, plot the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis. The selectivity index can be calculated by dividing the IC50 for the off-target enzyme by the IC50 for the on-target enzyme (5-LOX).
Conclusion
References
Safety Operating Guide
Proper Disposal of CMI977: A Comprehensive Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for CMI977, a 5-Lipoxygenase inhibitor. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals to manage this compound waste in a safe and compliant manner.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). As a powdered substance, care should be taken to avoid inhalation and direct contact with skin and eyes.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. This compound Waste Characterization and Segregation
Proper identification and segregation of waste streams are the first steps in compliant disposal. This compound waste should be classified as hazardous chemical waste.
Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.
It is crucial to segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.
III. Step-by-Step Disposal Procedures
1. Solid Waste Disposal: a. Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. b. The container should be made of a material compatible with this compound. A high-density polyethylene (HDPE) container is a suitable option. c. Ensure the container is kept closed at all times, except when adding waste.
2. Liquid Waste Disposal: a. Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. b. The container should be chemically compatible and have a secure screw-top cap. c. Do not overfill the container; leave adequate headspace (approximately 10%) to allow for expansion.
3. Decontamination of Glassware: a. Glassware that has come into contact with this compound should be decontaminated. b. Triple-rinse the glassware with a suitable solvent (e.g., ethanol or methanol). c. Collect the first two rinses as hazardous liquid waste. The third rinse may be suitable for drain disposal, pending approval from your institution's Environmental Health and Safety (EHS) department. d. After rinsing, wash the glassware with soap and water.
4. Spill Management: a. In the event of a spill, carefully sweep up the solid this compound powder, avoiding dust generation. b. Use a damp cloth or paper towel to clean the spill area. c. All materials used for spill cleanup should be placed in the designated solid hazardous waste container.
5. Labeling and Storage: a. All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful if swallowed"). b. Store waste containers in a designated and secure satellite accumulation area within the laboratory. c. Ensure that the storage area is away from incompatible materials.
6. Final Disposal: a. The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. b. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. c. Complete all required hazardous waste manifests and documentation as per institutional and regulatory guidelines.
IV. Quantitative Data for Disposal Considerations
The following table summarizes key data points relevant to the safe disposal of this compound. Note: As a specific SDS is not available, some data are based on general chemical properties and should be confirmed if a detailed SDS becomes available.
| Parameter | Value | Source/Notes |
| Chemical Name | This compound | - |
| Molecular Formula | C16H19FN2O4 | |
| Physical State | Solid (Powder) | |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Based on typical properties of similar research compounds. |
| Known Hazards | Harmful if swallowed (assumed) | Based on SDS for the similar compound Zileuton.[1][2] |
| Incompatible Materials | Strong oxidizing agents | Based on general chemical safety principles and SDS for Zileuton. |
| Recommended Storage | Cool, dry place |
V. Experimental Protocols
Decontamination Protocol for Non-Disposable Labware:
-
Initial Rinse: Rinse the contaminated labware three times with a suitable organic solvent, such as ethanol or methanol. The volume of the solvent for each rinse should be approximately 10% of the container's volume.
-
Waste Collection: Collect the first two rinsates in a designated hazardous liquid waste container.
-
Third Rinse Disposal: Consult with your institution's EHS department for guidance on the disposal of the third rinsate. In some cases, it may be permissible for drain disposal if the concentration of the contaminant is sufficiently low.
-
Final Cleaning: After the solvent rinses, wash the labware with a standard laboratory detergent and water.
-
Drying: Allow the labware to air dry completely before reuse.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Personal protective equipment for handling CMI977
Essential Safety and Handling Guide for CMI977
Disclaimer: This document provides essential guidance for handling this compound based on general laboratory safety principles for potent chemical compounds. A specific Safety Data Sheet (SDS) for this compound (CAS: 175212-04-1) was not found in public databases. You must obtain and meticulously follow the SDS provided by your supplier before any handling, storage, or disposal of this material. This guide is intended to supplement, not replace, the official SDS.
This compound is identified as a 5-Lipoxygenase inhibitor, provided as a powder.[] As with any potent, uncharacterized, or novel compound, a cautious approach is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The selection of PPE is the final line of defense against chemical exposure and must be chosen based on the potential hazards of the task.[2][3] For a powdered substance of unknown toxicity, engineering controls like a chemical fume hood are paramount.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound by Task
| Task | Primary Engineering Control | Minimum PPE Requirements | Recommended PPE for Enhanced Safety |
| Receiving & Storage | N/A | • Nitrile Gloves• Safety Glasses with Side Shields• Lab Coat | N/A |
| Weighing & Aliquoting (Solid) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | • Nitrile Gloves (Double-gloving recommended)• Safety Goggles• Lab Coat (Sleeves tucked into gloves)• N95 Respirator | • Face Shield• Disposable Sleeves• Anti-static Weighing Dishes |
| Solution Preparation & Handling | Certified Chemical Fume Hood | • Nitrile Gloves• Safety Goggles• Lab Coat | • Chemical-resistant Apron• Face Shield (if splash risk is high) |
| Waste Disposal | Certified Chemical Fume Hood | • Nitrile Gloves• Safety Goggles• Lab Coat | • Chemical-resistant Apron |
Note: Always inspect PPE for damage before use and ensure it fits properly.[2] Contaminated disposable PPE must be disposed of as hazardous waste.
Operational Plans: Handling and Storage
Storage
This compound should be stored in a cool, dry place. Recommended storage temperatures are 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years).[] Store in a clearly labeled, tightly sealed container in a designated area away from incompatible materials.[4][5]
Experimental Workflow
The following workflow outlines the critical steps for safely handling this compound from preparation to cleanup.
Caption: A three-phase workflow for the safe handling of this compound.
Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical. Your work area must be equipped with a chemical spill kit, eyewash station, and safety shower.
Spill Response Plan
-
Alert: Immediately notify personnel in the area.
-
Evacuate: Keep people away from the spill area.
-
Assess: For minor powder spills contained within a fume hood, proceed with cleanup. For larger spills or spills outside containment, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Cleanup (Minor Spill in Hood):
-
Wear appropriate PPE (double gloves, goggles, lab coat, N95 respirator).
-
Gently cover the spill with absorbent pads or towels to prevent the powder from becoming airborne.
-
Wet the absorbent material with a suitable solvent (e.g., ethanol or water, if compatible) to dampen the powder.
-
Carefully collect all contaminated materials using forceps or a scoop and place them into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning solution, followed by a final rinse.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
Caption: Decision workflow for responding to a this compound spill.
First Aid and Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[8][9] Never dispose of this compound down the drain or in the regular trash.[8]
Table 2: Disposal Procedures for this compound-Contaminated Waste
| Waste Type | Disposal Protocol |
| Unused Solid this compound | Collect in its original container or a compatible, sealed, and clearly labeled hazardous waste container. |
| Solutions Containing this compound | Collect in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[9] |
| Contaminated Sharps | Dispose of in a designated, puncture-proof sharps container for hazardous chemical waste. |
| Contaminated Labware & PPE | Collect all disposable items (gloves, pipette tips, tubes, wipes) in a sealed, labeled hazardous solid waste container.[10] |
| Empty Stock Containers | Triple-rinse with a suitable solvent. Collect the first two rinsates as hazardous liquid waste. Deface the label before disposing of the container as regular lab glass or plastic.[8] |
All hazardous waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area with secondary containment.[10]
References
- 2. osha.gov [osha.gov]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. cmiclean.com [cmiclean.com]
- 5. centralmastormwater.org [centralmastormwater.org]
- 6. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 7. content.oppictures.com [content.oppictures.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
